lifirafenib

Catalog No.
S533141
CAS No.
1446090-79-4
M.F
C25H17F3N4O3
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lifirafenib

CAS Number

1446090-79-4

Product Name

lifirafenib

IUPAC Name

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

Molecular Formula

C25H17F3N4O3

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1

InChI Key

NGFFVZQXSRKHBM-FKBYEOEOSA-N

SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

solubility

Soluble in DMSO

Synonyms

Lifirafenib; BGB-283; Beigene-283

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

Isomeric SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F

The exact mass of the compound Beigene-283 is 478.1253 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Lifirafenib (BGB-283) - A Novel RAF Kinase and EGFR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Development Overview

Lifirafenib (BGB-283) is a first-in-class, investigational small molecule inhibitor targeting key components of the RAS-RAF-MAPK signaling pathway. This dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor represents a strategic approach to overcoming limitations of first-generation BRAF inhibitors by simultaneously targeting RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and BRAF(^{V600E}) mutant) and epidermal growth factor receptor (EGFR). Currently in phase I/II clinical development, this compound demonstrates a distinct mechanistic profile from earlier RAF inhibitors through its ability to inhibit RAF dimerization and EGFR-mediated resistance pathways. [1] [2]

The drug emerged from rational drug design efforts addressing the clinical observation that first-generation BRAF inhibitors like vemurafenib and dabrafenib showed limited efficacy in certain BRAF(^{V600E})-mutated cancers, particularly colorectal carcinoma, due to EGFR-mediated feedback reactivation of the MAPK pathway. This compound's development strategy focuses on creating a broader-spectrum RAF inhibitor capable of suppressing this escape mechanism while maintaining activity against RAF dimer formations that contribute to resistance. [1] [3]

Mechanism of Action

Dual Kinase Inhibition Profile

This compound exhibits a unique dual inhibitory mechanism that simultaneously targets both the RAF kinase family and EGFR, addressing key resistance mechanisms that limit the efficacy of first-generation BRAF inhibitors. Biochemically, this compound demonstrates potent inhibition of recombinant BRAF(^{V600E}) (IC~50~ = 23 nM), wild-type EGFR (IC~50~ = 29 nM), and additional RAF family members including wild-type A-RAF (IC~50~ = 1 nM), C-RAF (IC~50~ = 7 nM), and wild-type BRAF (IC~50~ = 32 nM). This broad kinase inhibition profile enables this compound to overcome critical resistance pathways in the MAPK signaling cascade. [4] [5] [6]

The molecular basis for this compound's enhanced efficacy compared to first-generation BRAF inhibitors lies in its ability to inhibit RAF dimer formation, particularly the BRAF-CRAF heterodimers that become activated in response to selective BRAF(^{V600E}) inhibition. Unlike vemurafenib, which paradoxically activates MAPK signaling in RAS-mutant cells through RAF dimer formation, this compound suppresses this paradoxical activation through its RAF dimer inhibition capability, providing a therapeutic advantage in tumors with upstream RAS activation. [2]

Signaling Pathway Dynamics

The following diagram illustrates this compound's dual inhibition of key nodes in the MAPK signaling pathway and its impact on feedback mechanisms:

G This compound Dual Inhibition of MAPK Pathway and Feedback Loops cluster_inhibitions This compound Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (EGFR) GF->RTK Binding RAS RAS GTPase RTK->RAS Activation RAF RAF Kinases (A-RAF, B-RAF, C-RAF) RAS->RAF Dimerization MEK MEK RAF->MEK Phosphorylation Resistance EGFR-Mediated Resistance Pathway RAF->Resistance First-Gen BRAFi Induces ERK ERK MEK->ERK Phosphorylation Prolif Cell Proliferation Survival Transcription ERK->Prolif Promotes Feedback Negative Feedback on EGFR ERK->Feedback Stimulates Feedback->RTK Inhibits Resistance->RTK Reactivates Inhibition1 EGFR Inhibition Inhibition1->RTK Inhibition1->Resistance Inhibition2 RAF Dimer Inhibition Inhibition2->RAF

This diagram illustrates this compound's simultaneous targeting of RAF dimerization and EGFR activity, effectively blocking both primary MAPK signaling and the EGFR-mediated resistance pathway that often emerges with first-generation BRAF inhibitors. The dual inhibition prevents feedback reactivation of the pathway, leading to more sustained suppression of ERK signaling and enhanced antitumor activity, particularly in BRAF(^{V600E})-mutated colorectal cancers where EGFR expression is high. [2] [3]

Quantitative Pharmacological Profile

Biochemical Inhibition Potency

This compound demonstrates nanomolar potency against multiple kinase targets in biochemical assays, as summarized in the following table:

Table 1: Biochemical Inhibition Profile of this compound [4] [5] [6]

Target IC₅₀ (nM) Assay System Biological Significance
Wild-type A-RAF 1 Cell-free Potent inhibition of all RAF family members
C-RAF (Y340/Y341D) 7 Cell-free Key mediator of RAF dimer signaling
BRAF(^{V600E}) 23 Cell-free Primary oncogenic driver in multiple cancers
Wild-type EGFR 29 Cell-free Prevention of EGFR-mediated resistance
Wild-type BRAF 32 Cell-free Broad-spectrum RAF inhibition
EGFR T790M/L858R 495 Cell-free Activity against resistant EGFR mutants
Clinical Pharmacokinetics

The development and validation of a sensitive HPLC-MS/MS method enabled comprehensive pharmacokinetic characterization of this compound in clinical studies. This method demonstrated linear quantification ranges of 10-10,000 ng/mL in plasma and 1-200 ng/mL in urine, with inter-assay and intra-assay precision <15% and accuracy within ±15%. [7]

Table 2: Clinical Pharmacokinetic Properties from Phase I Studies [1]

Parameter Value/Range Study Details
Recommended Phase II Dose 30 mg/day Established based on safety and efficacy
Maximum Tolerated Dose 40 mg/day Dose-limiting toxicities: thrombocytopenia and non-hematologic toxicity
Administration Schedule Once daily in 21-day cycles Alternative week on/off schedule also evaluated
Plasma Concentration Range 10-10,000 ng/mL Validated quantification range
Major Elimination Route Non-renal Limited urinary excretion

Preclinical and Clinical Efficacy

Antitumor Activity Across Tumor Models

This compound has demonstrated compelling antitumor activity across multiple preclinical models and early clinical trials, with particular efficacy in BRAF(^{V600E})-mutated cancers and certain KRAS-mutated tumors. The following diagram illustrates the spectrum of this compound activity across different tumor types and molecular alterations:

G Spectrum of this compound Antitumor Activity Across Molecular Alterations BRAF_mutant BRAF(V600E) Mutant Tumors High_response High Activity (Objective Responses) BRAF_mutant->High_response KRAS_mutant KRAS Mutant Tumors (Non-G12C) Moderate_response Moderate Activity (Disease Stabilization) KRAS_mutant->Moderate_response EGFR_amplified EGFR Amplified/ Mutant Tumors EGFR_amplified->Moderate_response BRAF_WT BRAF Wild-Type Tumors Low_response Limited Activity BRAF_WT->Low_response Melanoma Melanoma High_response->Melanoma Thyroid Thyroid Cancer (Papillary) High_response->Thyroid Ovarian Ovarian Cancer (LGSOC) High_response->Ovarian NSCLC Non-Small Cell Lung Cancer Moderate_response->NSCLC Endometrial Endometrial Carcinoma Moderate_response->Endometrial CRC Colorectal Cancer Low_response->CRC CRC_note Limited single-agent activity in KRAS-mutated CRC Low_response->CRC_note

Clinical Efficacy Data

In phase I clinical trials involving patients with advanced solid tumors harboring BRAF or KRAS/NRAS mutations, this compound demonstrated objective responses across multiple tumor types. The clinical efficacy profile from these studies is summarized below:

Table 3: Clinical Efficacy of this compound in Phase I Trials [1]

Tumor Type Molecular Alteration Response Rate Response Details
Melanoma BRAF(^{V600E/K}) 5 patients Includes 1 complete response; 1 patient had prior BRAF/MEK inhibitor therapy
Thyroid Cancer BRAF(^{V600E}) 2 patients Papillary thyroid cancer histology
Ovarian Cancer BRAF(^{V600E}) 1 patient Low-grade serous ovarian cancer (LGSOC)
NSCLC KRAS codon 12 1 patient Confirmed partial response
Endometrial Cancer KRAS mutation 1 patient Confirmed partial response
Colorectal Cancer KRAS/NRAS mutations 0 of 20 patients No objective responses observed

The differential efficacy observed between tumor types highlights the importance of cellular context in determining sensitivity to this compound. Notably, the absence of responses in KRAS/NRAS-mutated colorectal cancer suggests that additional factors beyond the mutation status influence treatment outcome, possibly including tissue-specific feedback mechanisms or parallel signaling pathways. [1]

Combination Therapy Strategy

Rationale for MEK Inhibitor Combinations

Research has revealed that combining RAF dimer inhibitors with MEK inhibitors creates a synergistic vertical inhibition strategy that profoundly suppresses MAPK signaling in KRAS-mutated cancers. This combination addresses the fundamental adaptive resistance mechanism wherein MEK inhibition alone triggers feedback phosphorylation of MEK by C-RAF, leading to pathway reactivation. The addition of this compound to MEK inhibitors like mirdametinib or selumetinib suppresses this RAF-dependent MEK reactivation, resulting in sustained MAPK pathway suppression. [2]

This synergistic effect is specifically dependent on RAF dimer inhibition capability, as demonstrated by the absence of synergy when first-generation BRAF inhibitors like vemurafenib (which lack robust RAF dimer inhibition) are combined with MEK inhibitors. The enhanced antitumor activity of this compound plus MEK inhibition has been validated in multiple KRAS-mutant mouse xenograft models of NSCLC and colorectal cancer, with pharmacodynamic analyses confirming synergistic phospho-ERK blockade. [2]

Clinical Development of Combinations

Based on this compelling preclinical rationale, a Phase 1b/2 clinical trial (NCT03905148) has been initiated to evaluate this compound in combination with mirdametinib (PD-0325901) in patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations. This study aims to determine whether the enhanced pathway suppression observed preclinically translates to improved clinical efficacy in these molecularly defined populations. [2]

Experimental Protocols

Biochemical Kinase Assay

Purpose: To quantitatively measure this compound inhibition of RAF and EGFR kinase activity. [5]

Methodology:

  • Technology Platform: Time-resolved fluorescence resonance energy transfer (TR-FRET)
  • Reaction Conditions:
    • RAF kinases incubated with serial dilutions of this compound for 60-120 minutes at room temperature
    • MEK1 (K97R) substrate for RAF kinases
    • Biotinylated peptide substrate for EGFR
    • ATP at final concentration of 100 μmol/L
  • Detection Method:
    • Reaction stopped with equal volume of stop/detection solution (CisBio Bioassays)
    • Plates sealed and incubated at RT for 2 hours
    • TR-FRET signals recorded on PHERAstar FS plate reader (BMG Labtech)
    • Signal measurement: ratio of fluorescence emission at 665 nm/620 nm with excitation at 337 nm
  • Specificity Screening: Compound screened at 10 μmol/L against panel of 277 kinases at K~m~ ATP concentrations
  • Data Analysis: IC~50~ determination for kinases showing >80% inhibition at 10 μmol/L
Cellular Phospho-ERK and Phospho-EGFR TR-FRET Assay

Purpose: To quantify pathway inhibition in intact cells following this compound treatment. [5]

Methodology:

  • Cell Preparation:
    • Seed cells at 3 × 10^4 per well in 96-well plate
    • Allow attachment for 16 hours
    • Replace growth medium with serum-free DMEM
  • Compound Treatment:
    • Treat cells with 10-point titration of this compound
    • Incubate for 1 hour
  • Cell Lysis and Detection:
    • Add 50 μL lysis buffer (Cisbio) per well
    • Incubate at room temperature with shaking for 30 minutes
    • Transfer 16 μL cell lysate to 384-well small volume white plate
    • Incubate with 2 μL Eu3+- or Tb3+-cryptate labeled anti-ERK or anti-EGFR antibody + 2 μL D2-labeled anti-phospho-ERK or anti-phospho-EGFR antibody (Cisbio)
    • Incubate for 2 hours at room temperature
    • Measure FRET signals using PHERAstar FS reader (BMG Labtech)
In Vivo Efficacy Studies

Purpose: To evaluate antitumor activity of this compound in xenograft models. [5] [6]

Methodology:

  • Animal Models: NOD/SCID and BALB/c nude mice
  • Dosing Formulations:
    • Homogeneous suspension in 0.5% CMC-Na
    • Clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH~2~O (2.3 mg/mL, 4.81 mM)
    • Clear solution in 5% DMSO, 95% corn oil (0.79 mg/mL, 1.65 mM)
  • Dosing Regimen:
    • Dosages: 2.5 to 30 mg/kg
    • Route: Oral gavage
    • Frequency: Typically twice daily
  • Endpoint Measurements:
    • Tumor volume measurements 2-3 times weekly
    • Pharmacodynamic analyses: Western blotting for pERK, pMEK, pEGFR in tumor lysates
    • Immunohistochemical analysis of pathway biomarkers

Conclusion

This compound represents a novel therapeutic approach in targeting the MAPK pathway through its unique dual inhibition of RAF dimers and EGFR. This mechanism addresses key limitations of first-generation BRAF inhibitors, particularly in tumors with strong EGFR-mediated feedback reactivation like BRAF(^{V600E})-mutated colorectal cancers. The compelling preclinical activity observed across multiple model systems, combined with encouraging clinical activity in early-phase trials, supports continued development of this agent.

References

what is Lifirafenib and what does it target

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Targets

Lifirafenib has a dual mechanism of action, designed to overcome limitations of earlier-generation RAF inhibitors.

Target Mechanism / Relevance Reported IC₅₀ (nM) [1]
BRAF V600E Inhibits monomeric mutant BRAF; primary driver in melanoma, thyroid cancer, LGSOC [2] [3] 23 nM
EGFR Blocks EGFR-mediated pathway reactivation; key resistance mechanism in BRAF-mutant CRC [2] 29 nM
Wild-type A-RAF, B-RAF, C-RAF Pan-RAF inhibitor; blocks dimeric RAF forms crucial in RAS-mutant & resistant cancers [2] [4] Information Missing
EGFR L858R/T790M Inhibits a common EGFR resistance mutation [1] 495 nM

This compound's unique profile allows it to target both monomeric RAF (like in classic BRAF V600E mutations) and dimeric RAF (critical in RAS-mutant cancers and for overcoming resistance) [2] [4]. Simultaneous EGFR inhibition helps prevent a common feedback reactivation of the MAPK pathway seen in certain tumors like colorectal cancer [2].

Key Clinical and Preclinical Findings

The antitumor activity of this compound has been evaluated both as a monotherapy and in combination, showing promise across various solid tumors.

Monotherapy Clinical Activity (Phase I Study)

A first-in-human phase I dose-escalation/expansion study (NCT03641586) in patients with advanced solid tumors demonstrated the following confirmed objective responses [2]:

Tumor Type Mutation Response
Melanoma BRAF V600E/K 5 patients (1 prior BRAF/MEK inhibitor)
Thyroid Cancer / PTC BRAF V600E 2 patients
Low-Grade Serous Ovarian Cancer (LGSOC) BRAF V600E 1 patient
Non-Small Cell Lung Cancer (NSCLC) KRAS mutation 1 patient
Endometrial Cancer KRAS mutation 1 patient

The maximum tolerated dose (MTD) was established at 40 mg once daily, with the most common grade ≥3 treatment-emergent adverse events being hypertension (17.6%) and fatigue (9.9%) [2].

Combination Therapy Clinical Activity (Phase Ib Study)

An ongoing Phase 1b trial (NCT03905148) is evaluating this compound in combination with mirdametinib (a MEK inhibitor). As of January 2023, the combination showed a favorable safety profile and antitumor activity [4]. The table below summarizes efficacy in evaluable patients.

Tumor Type Number of Patients with Objective Response
All Efficacy-evaluable Patients 14 of 62 (23%)
Low-Grade Serous Ovarian Cancer (LGSOC) 10 of 17 (59%)
Endometrial Cancer 2 of 4 (50%)
Non-Small Cell Lung Cancer (NSCLC) 2 of 11 (18%)

Research and Experimental Protocols

For researchers, key experimental details from preclinical studies provide insights into how this compound's activity is characterized.

In Vitro Cell Viability and IC₅₀ Determination [5]
  • Cell Plating: Seed cells (e.g., patient-derived melanoma cells) in 96-well plates at a density of 1.5 × 10³ cells/well.
  • Drug Treatment: Treat cells with a dilution series of this compound for 72 hours.
  • Viability Assay: Add Resazurin sodium salt and measure fluorescence (Ex/Em: 530-560 nm/590 nm).
  • Data Analysis: Calculate IC₅₀ values using non-linear regression in software like GraphPad Prism.
In Vivo Efficacy Studies [1]
  • Animal Models: Use mouse models bearing cell line-derived or primary human tumor xenografts.
  • Dosing: Administer this compound orally, often leading to dose-dependent tumor growth inhibition and regression in BRAF V600E mutant models.
  • Assessment: Monitor tumor volume over time.

MAPK Pathway and this compound's Role

This compound acts as a key inhibitor within the MAPK pathway. The diagram below illustrates its points of action.

architecture RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates BRAF_mono BRAF (Monomer) e.g., V600E Mutant RAS->BRAF_mono BRAF_dimer RAF Dimers (BRAF/CRAF) RAS->BRAF_dimer MEK MEK BRAF_mono->MEK Phosphorylates BRAF_dimer->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Cell Growth & Proliferation ERK->CellGrowth Feedback Feedback Reactivation (e.g., via EGFR) ERK->Feedback Feedback->RTK L_ifirafenib This compound L_ifirafenib->BRAF_mono Inhibits L_ifirafenib->BRAF_dimer Inhibits L_EGFR This compound L_EGFR->Feedback Inhibits

This compound is a promising targeted therapy for cancers driven by MAPK pathway mutations. Its unique ability to inhibit both RAF dimerization and EGFR positions it as a potential treatment for patients with resistance to first-generation BRAF inhibitors.

References

BRAF V600E mutation and RAF dimer inhibition by Lifirafenib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and RAF Dimer Inhibition

Lifirafenib (BGB-283) is a first-in-class, reversible inhibitor that targets key RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and the B-RAFV600E mutant) as well as the epidermal growth factor receptor (EGFR) [1] [2]. Its core innovation lies in its ability to effectively inhibit RAF dimers.

The following diagram illustrates the key mechanistic difference between first-generation BRAF inhibitors and RAF dimer inhibitors like this compound in the context of different mutation backgrounds:

G cluster_wt Cell with Wild-Type BRAF / Mutant RAS cluster_v600e Cell with BRAF V600E Mutation cluster_inhibitors RTK1 Receptor Tyrosine Kinase (RTK) RAS1 Active RAS (e.g., mutant) RTK1->RAS1 Activates RAF_Dimer1 RAF Dimer (C-RAF/B-RAF) RAS1->RAF_Dimer1 Promotes Dimerization MEK1 MEK RAF_Dimer1->MEK1 Activates ERK1 ERK MEK1->ERK1 Activates BRAF_Mono BRAF V600E (Active Monomer) MEK2 MEK BRAF_Mono->MEK2 Constitutively Activates ERK2 ERK MEK2->ERK2 Activates Gen1_Inhib 1st-Gen BRAFi (e.g., Vemurafenib) Gen1_Inhib->RAF_Dimer1 Paradoxically Activates Gen1_Inhib->BRAF_Mono Inhibits Dimer_Inhib RAF Dimer Inhibitor (this compound) Dimer_Inhib->RAF_Dimer1 Potently Inhibits Dimer_Inhib->BRAF_Mono Inhibits

Mechanism of Action of BRAF Inhibitors. 1st-gen inhibitors block monomeric BRAF V600E but paradoxically activate RAF dimers in wild-type/RAS-mutant contexts. This compound inhibits both targets.

This diagram connects to a central problem with first-generation BRAF inhibitors (like vemurafenib): in cells with wild-type BRAF but activated RAS (e.g., via mutation), these drugs can promote, rather than inhibit, RAF dimerization and subsequent MEK/ERK signaling, a phenomenon known as "paradoxical activation" [3] [4]. By stabilizing the dimer interface, they leave one protomer in the dimer uninhibited and free to activate MEK. As a type II pan-RAF inhibitor, this compound overcomes this by binding to and inhibiting both partners in the RAF dimer, leading to sustained suppression of the MAPK pathway [5] [3].

Quantitative Biochemical and Cellular Profiling

The potency of this compound has been characterized across multiple assays. The table below summarizes key quantitative data from biochemical and cellular studies:

Table 1: Biochemical and Cellular Profiling of this compound

Assay Type Target Metric (IC₅₀ / EC₅₀) Context / Cell Line Citation
Biochemical (Cell-free) BRAF(V600E) 23 nM Recombinant kinase domain [2]
Biochemical (Cell-free) EGFR 29 nM Wild-type [2]
Biochemical (Cell-free) C-RAF (Y340/341D) 7 nM Activated mutant [2]
Cellular pERK Inhibition ~1-10 nM A375 (BRAF V600E melanoma) [2]
Cellular (Synergy) Proliferation (Combo with MEKi) Strong Synergy K-RAS-mutated NSCLC & CRC lines [5]

Key Experimental Data and Protocols

The compelling data for this compound is derived from robust in vitro and in vivo models.

In Vitro Experimental Workflow

A standard protocol for assessing the anti-proliferative effects and synergy of this compound is outlined below [5] [2]:

  • Cell Line Selection: Use a panel of cancer cell lines harboring different genetic backgrounds (e.g., BRAF V600E, K-RAS mutations, wild-type).
  • Cell Seeding: Seed cells in 96-well plates at a density optimized for logarithmic growth over the assay duration (typically 3 days).
  • Compound Treatment:
    • Monotherapy: Treat cells with a 10-point serial dilution of this compound alone.
    • Combination Therapy: Treat cells with this compound in combination with a MEK inhibitor (e.g., Mirdametinib or Selumetinib) using a fixed-ratio dilution series.
  • Incubation: Incubate cells with the compounds for 72 hours.
  • Viability Readout: Add CellTiter-Glo reagent to each well. After cell lysis and signal stabilization, measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
  • Data Analysis: Calculate the concentration that inhibits 50% of cell proliferation (IC₅₀). For combination studies, analyze data using models like the Excess Over Highest Single Agent (EOHSA) to quantify synergy.
In Vivo Efficacy Data

This compound has demonstrated potent, dose-dependent tumor growth inhibition and even complete tumor regressions in various xenograft models [5] [2].

Table 2: Summary of Key In Vivo Efficacy Findings

Tumor Model Genetic Background This compound Dose Key Findings Citation
Colo205, HT29, WiDr (Xenografts) BRAF V600E (CRC) 2.5 - 30 mg/kg (p.o.) Dose-dependent TGI, partial and complete regressions. Inhibition of pERK and pEGFR. [2]
HCC827 (Xenograft) EGFR mutant 2.5 - 30 mg/kg (p.o.) Tumor regression. [2]
K-RAS mutant (Xenografts) NSCLC & CRC Combination with MEKi (e.g., Selumetinib) Strong synergistic antitumor activity & sustained phospho-ERK blockade. [5]

Clinical Translation and Rationale for Combination Therapy

Clinical data validates the preclinical rationale for this compound, particularly its unique dimer-inhibiting properties.

  • Phase I Clinical Trial Results: A first-in-human phase I study established a maximum tolerated dose of 40 mg/day (with a recommended Phase II dose of 30 mg/day) [1]. Antitumor activity was observed in patients with B-RAFV600-mutated solid tumors (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and, notably, in patients with K-RAS-mutated NSCLC and endometrial carcinoma [1]. No responses were seen in K-RAS-mutated colorectal cancer patients, highlighting tumor-type specific differences [1].
  • Synergistic Combination with MEK Inhibitors: A primary resistance mechanism to MEK inhibitor monotherapy in K-RAS-mutant cells is feedback reactivation of the MAPK pathway via RAF-dependent MEK phosphorylation [5]. The combination of a RAF dimer inhibitor like this compound with a MEK inhibitor (e.g., Mirdametinib) overcomes this resistance through vertical pathway inhibition, leading to sustained MAPK suppression and synergistic anti-proliferative activity in vitro and in vivo [5]. This powerful synergy is the basis for an ongoing Phase 1b/2 clinical trial evaluating this compound combined with Mirdametinib in patients with advanced solid tumors harboring RAS or RAF mutations [5].

The development of this compound and its combination strategies highlights a mature approach to targeting the MAPK pathway. Its ability to inhibit RAF dimers addresses a critical limitation of earlier therapies and provides a promising avenue for treating a broader range of RAS/RAF-driven cancers.

References

Lifirafenib preclinical data antitumor activity models

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Mechanism of Action

Lifirafenib (BGB-283) is an investigational small molecule RAF kinase inhibitor. The table below summarizes its core molecular characteristics and primary mechanism based on preclinical data.

Attribute Description
Drug Type RAF dimer inhibitor; also inhibits EGFR [1] [2].
Primary Target RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and mutant BRAF(V600E)) [1] [3].
Key Mechanism Inhibits both monomeric and dimeric forms of RAF kinase, overcoming a key limitation of first-generation BRAF inhibitors [2].
Additional Target EGFR (including EGFR T790M/L858R mutant) [3].
Biochemical Potency (IC50) BRAF(V600E): 23 nM; EGFR: 29 nM; EGFR (L858R/T790M): 495 nM [3].

This compound's ability to block RAF dimerization is crucial for targeting tumors with KRAS/NRAS mutations, where dimeric RAF drives signaling, and for overcoming resistance in BRAF(V600E) colorectal cancer (CRC) where EGFR-mediated pathway reactivation often occurs [1] [4].

Preclinical Evidence of Antitumor Activity

Preclinical studies demonstrated that this compound achieves sustained inhibition of the MAPK pathway and shows potent antitumor activity in various models.

In Vitro Findings
  • Inhibition of Pathway Signaling: this compound potently inhibited BRAF(V600E)-activated ERK phosphorylation (pERK) and cell proliferation in cancer cell lines [3].
  • Selective Cytotoxicity: It demonstrated selective cytotoxicity, preferentially inhibiting proliferation of cancer cells harboring BRAF(V600E) and EGFR mutation/amplification [3].
  • Overcoming EGFR Feedback: In BRAF(V600E) colorectal cancer cell lines (like WiDr), this compound effectively inhibited feedback activation of EGFR signaling, leading to sustained pERK inhibition—a weakness of first-generation BRAF inhibitors like vemurafenib [4] [3].
In Vivo Efficacy

The following table summarizes key in vivo findings from animal xenograft models.

Tumor Model Mutation/Type Reported Efficacy
Colorectal Cancer Xenografts BRAF(V600E) (e.g., Colo205, HT29, WiDr, primary tumors) Tumor growth inhibition accompanied by partial and complete tumor regressions in a dose-dependent manner [3].
Lung Cancer Xenograft HCC827 Tumor regression [3].
Lung Cancer Xenograft A431 No tumor regression [3].
NRAS-mutant AML PDX Model NRAS mutation This compound + encorafenib showed significantly improved leukemia growth delay and event-free survival compared to single agents [5].

These in vivo results confirmed that this compound inhibits phosphorylation of EGFR and ERK1/2 in tumors and does not induce the paradoxical EGFR feedback activation seen with other inhibitors [3].

Synergistic Drug Combinations

Research indicates that this compound's efficacy is enhanced in rational combinations, particularly for RAS-mutant cancers which are often treatment-resistant.

G L This compound (Type II RAFi) C1 Vertical MAPK Pathway Blockade L->C1 C2 Conformation-Specific RAF Dual Inhibition L->C2 L->C2 M Mirdametinib (MEK Inhibitor) M->C1 E Encorafenib (Type I½ RAFi) E->C2 S SB590885 (Type I RAFi) S->C2 O1 Synergy in models with KRAS, NRAS, BRAF mutations C1->O1 C2->O1 O2 Synergy specific to NRAS-mutant models C2->O2

Synergistic combination strategies for this compound

  • This compound + Mirdametinib (MEK inhibitor): This vertical MAPK pathway blockade showed synergistic antitumor activity in RAS-mutated cancer models [6] [2]. Early clinical data confirmed activity in patients with various solid tumors [7].
  • This compound + Other RAF Inhibitors: A structure-based modeling approach predicted that combining this compound (a Type II RAFi) with other conformation-specific RAF inhibitors would be highly synergistic [5].
    • This compound + Encorafenib (Type I½ RAFi) was highly synergistic against both NRAS and KRAS-mutant AML cell lines [5].
    • This compound + SB590885 (Type I RAFi) showed synergy specific to NRAS-mutant models [5].

From Preclinical Findings to Clinical Translation

The promising preclinical profile of this compound supported its advancement into clinical trials, with early-phase studies validating its mechanism and revealing its therapeutic potential.

  • Phase 1 Monotherapy Trial: This study confirmed antitumor activity in patients with BRAF(V600)-mutated solid tumors (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and in some with KRAS-mutated NSCLC and endometrial carcinoma [1] [4]. Notably, no responses were seen in KRAS/NRAS-mutated colorectal cancer patients [1].
  • Phase 1b Combination Trial (with Mirdametinib): This ongoing study has shown a tolerable safety profile and confirmed objective responses in patients with various solid tumors, including a 59% response rate (10 of 17 patients) in Low-Grade Serous Ovarian Cancer [7] [2].

References

EGFR T790M L858R inhibition by Lifirafenib IC50

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Inhibition Data (IC50)

The following table summarizes the key biochemical IC50 values of Lifirafenib against its primary targets, as determined in cell-free assays [1].

Target IC50 (nM) Context / Note
BRAF(V600E) 23 nM Recombinant kinase domain [1] [2] [3]
EGFR (Wild-Type) 29 nM [1] [2] [3]
EGFR (T790M/L858R mutant) 495 nM [1] [2] [4]
C-RAF (Y340/341D) 7 nM Activated mutant [1]
BRAF (Wild-Type) 32 nM [1]
WT A-RAF 1 nM [1]

In Vitro & In Vivo Experimental Protocols

Here are the methodologies for key experiments that demonstrate this compound's activity in cellular and animal models.

In Vitro Cell Proliferation/Viability Assay [1] [3]
  • Cell Lines: Various cancer cell lines (e.g., A375 melanoma, BRAF-mutant colorectal cancer lines like WiDr, HT29).
  • Procedure:
    • Seed cells in 96-well plates and allow them to attach for about 16 hours.
    • Treat cells with a 10-point dilution series of this compound in duplicate.
    • Incubate for 3 days.
    • Add CellTiter-Glo reagent, mix to lyse cells, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
    • Measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.
  • Key Findings: this compound demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAFV600E or EGFR mutations/amplification [1].
In Vitro Analysis of EGFR Autophosphorylation [1]
  • Cell Line: A431 cells (an epidermoid carcinoma cell line with high EGFR expression).
  • Procedure:
    • Treat serum-starved A431 cells with increasing doses of this compound.
    • Stimulate the cells with EGF.
    • Measure the inhibition of EGFR autophosphorylation at Tyr1068 using specific antibodies (e.g., via Western blot).
  • Key Findings: this compound inhibits EGF-induced EGFR autophosphorylation in a dose-dependent manner [1].
In Vivo Efficacy Study in Xenograft Models [1]
  • Animal Models: NOD/SCID or BALB/c nude mice implanted with human tumor xenografts (e.g., BRAF-mutant colorectal cancer models like HT29, Colo205, or WiDr).
  • Dosage and Administration: Administer this compound orally (p.o.) at doses ranging from 2.5 to 30 mg/kg.
  • Endpoint Assessment: Monitor for tumor growth inhibition, partial regression, and complete regression. Analyze phosphorylation of key signaling molecules (pERK, pEGFR) in excised tumors.
  • Key Findings: this compound treatment leads to dose-dependent tumor growth inhibition and regression in BRAFV600E mutant xenografts. It also inhibits feedback activation of EGFR signaling, leading to sustained inhibition of the MAPK pathway [1].

Signaling Pathway and Drug Action

This compound exerts its effects by simultaneously inhibiting key drivers in the MAPK pathway. The diagram below illustrates its primary targets and the logical flow of its mechanism of action.

G cluster_pathway MAPK Signaling Pathway This compound This compound EGFR EGFR (including T790M/L858R) This compound->EGFR Inhibits RAF RAF Family (BRAF V600E, WT, C-RAF) This compound->RAF Inhibits Note Dual inhibition prevents pathway reactivation This compound->Note EGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation & Survival ERK->Outcome

This compound dually inhibits RAF and EGFR to block oncogenic signaling. [1] [5]

Key Research Insights

  • Clinical Relevance: A phase I clinical trial confirmed that this compound has an acceptable risk-benefit profile and has shown antitumor activity in patients with BRAFV600E-mutated solid tumors, including melanoma, thyroid cancer, and low-grade serous ovarian cancer [5].
  • Overcoming Resistance: A key preclinical strength of this compound is its ability to effectively inhibit the reactivation of EGFR that often occurs in BRAF-mutant colorectal cancer cells treated with first-generation BRAF inhibitors, leading to sustained pathway suppression [1].

References

MAPK pathway inhibition by Lifirafenib how it works

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of MAPK Pathway Inhibition

Lifirafenib exerts its effects through a multi-targeted approach within the RAS-RAF-MEK-ERK signaling cascade.

  • Target Profile: this compound is a reversible inhibitor of B-RAFV600E, wild-type A-RAF, B-RAF, C-RAF, and the EGFR [1]. This distinguishes it from first-generation BRAF inhibitors like vemurafenib, which are more selective for monomeric B-RAFV600E [2].
  • RAF Dimer Inhibition: A key action is its ability to inhibit RAF dimerization [2]. In cancers with RAS mutations or other contexts, RAF proteins form dimers (e.g., BRAF-CRAF) that drive MAPK signaling and cause resistance to first-generation BRAF inhibitors. By blocking this dimerization, this compound more completely suppresses the pathway [2] [3].
  • Overcoming Feedback Loops: MEK inhibitor treatment can cause feedback reactivation of the MAPK pathway through RAF-mediated phosphorylation [2]. Combining this compound with a MEK inhibitor like mirdametinib blocks this reactivation, leading to sustained pathway suppression and synergistic antitumor activity in KRAS-mutant models [2].

The diagram below illustrates this compound's core mechanism and the rationale for its combination with a MEK inhibitor.

architecture cluster_pathway MAPK Pathway cluster_inhibitors Inhibitor Action cluster_feedback MEKi-Induced Feedback RTK Receptor Tyrosine Kinase (RTK) RAS RAS-GTP RTK->RAS Activates RAF_Dimer RAF Dimer (e.g., BRAF-CRAF) RAS->RAF_Dimer Promotes Dimerization pMEK p-MEK RAF_Dimer->pMEK Phosphorylates pERK p-ERK pMEK->pERK Phosphorylates Nucleus Nucleus Proliferation / Survival pERK->Nucleus Gene Expression This compound This compound This compound->RAF_Dimer Inhibits Dimerization MEKi MEK Inhibitor (e.g., Mirdametinib) MEKi->pMEK Blocks Phosphorylation Feedback Feedback Reactivation of RAF Feedback->RAF_Dimer Increases Activity

Clinical and Preclinical Evidence

Clinical studies demonstrate this compound's antitumor activity as both a monotherapy and in combination across various mutation-driven solid tumors.

This compound Monotherapy Activity

Data from a Phase I dose-escalation/expansion study (N=130) showed objective responses in the following tumor types [1]:

Tumor Type Mutation Confirmed Objective Responses
Melanoma B-RAFV600E/K 5 patients (1 prior BRAF/MEKi therapy)
Thyroid Cancer (PTC) B-RAFV600E 2 patients
Ovarian Cancer (LGSOC) B-RAFV600E 1 patient
NSCLC B-RAFV600E 1 unconfirmed partial response
Endometrial Cancer K-RAS 1 patient
NSCLC K-RAS codon 12 1 patient

The maximum tolerated dose (MTD) for monotherapy was 40 mg once daily. Common grade ≥3 treatment-emergent adverse events were hypertension (17.6%) and fatigue (9.9%) [1].

This compound + Mirdametinib Combination Therapy

A Phase 1b study (NCT03905148) combining this compound with the MEK inhibitor mirdametinib showed a tolerable safety profile and broad activity [4] [5]:

Tumor Type Mutation Confirmed Objective Responses (n)
Low-Grade Serous Ovarian Cancer (LGSOC) Not Specified 10 of 17 patients (59%)
Endometrial Cancer BRAF fusion or KRAS 2 of 4 patients (50%)
Non-Small Cell Lung Cancer (NSCLC) NRAS or BRAFV600E 2 of 11 patients (18%)

The combination exhibited a favorable safety profile. The most common any-grade adverse events were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%). The incidence of grade ≥3 adverse events was low, with thrombocytopenia being the most common (5.6%) [4].

Experimental Models and Protocols

Key preclinical experiments that established the efficacy of this compound, both alone and in combination, utilized standard in vitro and in vivo cancer biology methodologies.

In Vitro Synergy Studies
  • Purpose: To quantitatively assess the synergistic anti-proliferative effect of this compound combined with a MEK inhibitor (e.g., mirdametinib, selumetinib) in KRAS-mutant cancer cell lines (e.g., NSCLC, CRC) [2].
  • Cell Viability Assay: Cells are plated in 96-well plates and treated with a matrix of drug concentrations (this compound and MEKi alone and in combination) for 72 hours [2] [6].
  • Viability Measurement: Cell viability is assessed using reagents like Resazurin, which measures metabolic activity via fluorescence [6].
  • Data Analysis: IC50 values are calculated for each single agent. Synergy is analyzed using algorithms like SynergyFinder, which calculate metrics such as "Excess over Highest Single Agent" (EOHSA) to confirm a synergistic effect beyond additive activity [2] [6].
In Vivo Efficacy Models
  • Purpose: To evaluate the antitumor activity and pharmacodynamics of the combination in a living organism [2].
  • Xenograft Establishment: Immunodeficient mice are implanted with human cancer cell lines or patient-derived cells harboring KRAS or NRAS mutations [2] [6].
  • Dosing Protocol: Mice are randomized into groups receiving vehicle, this compound monotherapy, MEK inhibitor monotherapy, or the combination. Drugs are administered orally on a predefined schedule [2].
  • Endpoint Measurements:
    • Tumor Volume: Measured regularly with calipers. Tumor Growth Inhibition (TGI) is calculated[(citation:2)].
    • Pharmacodynamic Analysis: At the end of the study, tumors are harvested and analyzed by western blotting to measure levels of phosphorylated ERK (p-ERK) and other pathway components, confirming target engagement and pathway suppression [2] [6].
Western Blotting for Pathway Analysis
  • Purpose: To confirm that this compound and its combination inhibit the MAPK pathway by reducing downstream phosphorylation [6].
  • Protein Extraction: Treated cells or homogenized tumor tissues are lysed using RIPA buffer to extract total protein [6].
  • Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p-MEK, p-ERK, and total ERK. Antibody binding is detected using HRP-conjugated secondary antibodies and chemiluminescence [7] [6]. Successful pathway inhibition is demonstrated by a reduction in p-MEK and p-ERK levels without changes in total ERK.

The experimental workflow for these key assays is summarized below.

workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Start In Vitro & In Vivo Experimental Workflow A1 Cell Line Selection (KRAS/BRAF mutant NSCLC, CRC) Start->A1 B1 Xenograft Model Establishment (Patient-derived cells) Start->B1 A2 Combination Treatment (this compound + MEKi) A1->A2 A3 Cell Viability Assay (CCK-8 / Resazurin) A2->A3 A5 Protein Extraction A2->A5 A4 Synergy Analysis (SynergyFinder) A3->A4 A6 Western Blot (p-ERK, p-MEK, total ERK) A5->A6 B2 Treatment Groups (Vehicle, Mono, Combo) B1->B2 B3 Tumor Volume Measurement B2->B3 B4 Terminal Tumor Harvest B3->B4 B5 Pharmacodynamic Analysis (Western Blot / IHC) B4->B5

Future Directions and Clinical Significance

The development of this compound represents a strategic evolution in targeting the MAPK pathway.

  • Overcoming First-Generation Limitations: First-generation BRAF inhibitors are ineffective in RAS-mutant and some BRAF-mutant cancers due to RAF dimer-driven paradoxical MAPK activation and resistance [2] [3]. As a RAF dimer inhibitor, this compound is designed to circumvent this limitation.
  • Broad Application Potential: The clinical activity observed in a range of solid tumors (BRAFV600E melanoma, thyroid cancer, LGSOC, and KRAS-mutant NSCLC and endometrial cancer) with both monotherapy and combination highlights its potential utility across multiple genomic alterations [1] [4].
  • Vertical Pathway Inhibition Rationale: The strong synergy with MEK inhibitors validates the concept of vertical pathway blockade—concurrently inhibiting multiple nodes in the same pathway to achieve deeper, more sustained suppression and prevent feedback-driven resistance [2] [4] [3].

References

Lifirafenib investigational drug status clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Findings and Efficacy Data

The most comprehensive data comes from a Phase 1b open-label study (NCT03905148) investigating lifirafenib in combination with mirdametinib in patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations [1] [2].

The combination therapy demonstrated a favorable safety profile, with a low incidence of dose-limiting toxicities and treatment discontinuations. The most common treatment-related adverse events were dermatitis acneiform, fatigue, and diarrhea [1] [2].

The table below summarizes the antitumor activity observed in efficacy-evaluable patients as of the data cut-off in January 2023 [2]:

Tumor Type Confirmed Objective Response Rate (ORR) Notable Mutation Types in Responders
Low-Grade Serous Ovarian Cancer (LGSOC) 59% (10 of 17 patients) N/A
Endometrial Cancer 50% (2 of 4 patients) BRAF fusion, KRAS mutation
Non-Small Cell Lung Cancer (NSCLC) 18% (2 of 11 patients) NRAS mutation, BRAF V600E
All Efficacy-Evaluable Patients (across tumor types) 23% (14 of 61 patients) KRAS, NRAS, and BRAF mutations

These findings support the novel vertical combination strategy of simultaneously targeting two key nodes in the MAPK pathway to overcome resistance mechanisms seen with single-agent therapies [1] [2]. The study is expected to advance into a tumor-agnostic, biomarker-selected dose-expansion phase [2].

Mechanism of Action and Signaling Pathway

This compound is a novel RAF dimer inhibitor designed to target both monomeric and dimeric forms of RAF kinase, in addition to the epidermal growth factor receptor (EGFR) [3] [2]. This multi-targeted approach is crucial for addressing tumors driven by different mutations:

  • In BRAF V600E and other non-V600E BRAF mutations, the monomeric form of RAF is primarily implicated [2].
  • In KRAS/NRAS mutations, the dimeric form of RAF is a key driver of tumor growth [2].

This compound's mechanism works within the context of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a pathway that regulates cell proliferation, differentiation, and survival [4] [5]. The following diagram illustrates the pathway and this compound's role within it:

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF Dimerization & Activation RAS->RAF Recruits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Cell Proliferation & Survival ERK->Nucleus Promotes This compound This compound (BGB-283) Pan-RAF & EGFR Inhibitor This compound->RAF Inhibits Mirdametinib Mirdametinib MEK Inhibitor Mirdametinib->MEK Inhibits

Figure 1: MAPK Signaling Pathway and Drug Targets. This compound inhibits RAF dimerization and EGFR, while mirdametinib inhibits MEK, providing vertical pathway blockade.

Experimental Protocol Overview

For researchers designing related studies, the methodology from the Phase 1b trial (NCT03905148) provides a relevant clinical framework [1]:

  • Study Design: Open-label, dose-escalation, and dose-expansion study.
  • Primary Endpoints: Safety, tolerability, incidence of adverse events (AEs), dose-limiting toxicities (DLTs), pharmacokinetics (PK), and determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
  • Dosing Regimen: The combination was administered in 28-day cycles. The dose-escalation phase tested nine different dosing levels and schedules, including continuous dosing and intermittent schedules (e.g., 5 days on/2 days off).
  • Patient Population: Adults with advanced or refractory solid tumors harboring BRAF, KRAS, or NRAS mutations, or other MAPK pathway aberrations, who had limited treatment options.

Additionally, a referenced preclinical study offers a standard protocol for assessing the in vitro synergy between a RAF inhibitor and a MEK inhibitor [6]:

  • Cell Viability Assay: Plate cells in 96-well plates and treat with serial dilutions of each drug alone and in combination for 72 hours.
  • Viability Measurement: Assess cell viability using a resazurin-based fluorescence assay.
  • Synergy Analysis: Calculate IC₅₀ values and analyze drug interaction using the SynergyFinder algorithm.

Future Research and Development Directions

The development of this compound represents an evolution in targeting the MAPK pathway, moving from first-generation BRAF inhibitors to more versatile agents [5]. Future directions include:

  • Tumor-Agnostic Expansion: The Phase 1b study is planned to advance into a dose-expansion phase focusing on a biomarker-selected population with a tumor-agnostic approach [1] [2].
  • Addressing Resistance: The strategy of vertical pathway inhibition (combining RAF and MEK inhibitors) is designed to create a more sustained and complete blockade of the MAPK pathway, potentially delaying or overcoming therapeutic resistance common to single-agent therapies [1] [6] [5].

References

Lifirafenib in vitro cytotoxicity BRAF V600E mutant cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Lifirafenib's Activity

The following table summarizes the key in vitro biochemical and cellular activity data for this compound from the search results [1] [2] [3]:

Parameter Value Notes / Experimental Context
Biochemical IC50 (Cell-free assay)
WT A-RAF 1 nM
C-RAF (Y340/341D) 7 nM
BRAF(V600E) 23 nM
EGFR 29 nM
BRAF WT 32 nM
EGFR L858R/T790M 495 nM
Cellular Activity
Inhibition of BRAFV600E-activated pERK Effective Preferentially inhibits proliferation of cells with BRAFV600E or EGFR mutations [1] [2].
Selective Cytotoxicity Confirmed
Inhibition of EGF-induced EGFR autophosphorylation Dose-dependent Observed in A431 cells (Tyr1068) [1] [2].

This compound's novel mechanism involves simultaneous inhibition of key RAF family kinases and EGFR [4] [5]. This dual-targeting approach is particularly relevant for overcoming resistance in cancers like colorectal cancer, where EGFR-mediated reactivation of the MAPK pathway can limit the efficacy of first-generation BRAF inhibitors [4] [6].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activates EGFR EGFR RTK->EGFR Upregulation (Feedback Reactivation) RAF RAF Dimer (A-RAF, B-RAF, C-RAF) RAS->RAF Recruits & Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus Proliferation Survival ERK->Nucleus Translocates Invisible ERK->Invisible This compound This compound (BGB-283) This compound->RAF Inhibits This compound->EGFR Inhibits EGFR->RAS Activates Invisible->RTK Negative Feedback (Suppressed) MutantBRAF BRAF V600E Mutation MutantBRAF->MEK Constitutively Activates

This compound's dual mechanism inhibits mutant BRAF signaling and EGFR-mediated feedback reactivation of the MAPK pathway.

Detailed Experimental Protocols

The search results provide a methodology for the key cell viability assay used to establish this compound's cytotoxicity [1] [2].

Cell Viability Assay (CellTiter-Glo Luminescent Assay)

  • Cell Line: A375 cells (a human melanoma cell line harboring the BRAF V600E mutation).
  • Procedure:
    • Cell Seeding: Cells are seeded in 96-well plates. The number of cells per well is optimized for each cell line to ensure logarithmic growth over the 72-hour treatment period.
    • Attachment: Cells are left to attach for 16 hours.
    • Compound Treatment: Cells are treated with a 10-point dilution series of this compound in duplicate.
    • Incubation: Following a 3-day (72-hour) exposure to the compound, cell viability is assessed.
    • Detection: A volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well is added. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
    • Measurement: The luminescent signal is measured, which is proportional to the amount of ATP present, indicating the number of metabolically active (viable) cells.
  • Data Analysis: EC₅₀ values for cell viability are determined from the dose-response curves.

Key Insights for Researchers

The data indicates that this compound is a potent, first-in-class inhibitor that uniquely targets both RAF dimers and EGFR [4] [6]. This profile makes it a promising candidate for treating tumors driven by BRAF V600E mutations, particularly in contexts where EGFR-mediated reactivation of the MAPK pathway is a known resistance mechanism to first-generation BRAF inhibitors, such as in colorectal cancer [4]. Its ability to achieve sustained inhibition of pERK in models where this feedback occurs is a key differentiator [1] [2].

References

HPLC-MS/MS Method for Quantification of Lifirafenib in Human Plasma and Urine: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Lifirafenib (BGB-283) represents a novel class of dual-target small molecule inhibitors that simultaneously target both RAF kinase and epidermal growth factor receptor (EGFR). This unique mechanism enables potent inhibition of the MAPK signaling pathway at multiple levels, addressing a critical limitation of earlier BRAF inhibitors that often faced rapid development of resistance through various mechanisms including CRAF dimerization, NRAS upregulation, or EGFR overexpression [1]. The structural characteristics of this compound feature a 5-(((1R,1aS,6bR)-1-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl)oxy)-3,4-dihydro-1,8-naphthyrdin-2(1H)-one chemical structure that allows reversible interaction with the ATP-binding site of BRAF kinase in a time-dependent manner [1].

From a clinical perspective, this compound has demonstrated promising antitumor activity across multiple cancer types harboring various MAPK pathway mutations. Early clinical trials have shown responses in patients with BRAF V600E mutations, as well as those with KRAS and NRAS mutations, which are traditionally challenging to target therapeutically [1] [2]. The drug's ability to inhibit both monomeric and dimeric RAF kinase forms expands its potential utility beyond the limitations of first-generation BRAF inhibitors, particularly in addressing resistance mechanisms that emerge during treatment [2]. Clinical data has demonstrated objective responses in various solid tumors including low-grade serous ovarian cancer (59% response rate in one study), endometrial cancer (50% response rate), and non-small cell lung cancer (18% response rate) [2].

Method Summary and Development Rationale

The development of a reliable HPLC-MS/MS method for quantifying this compound emerged from the critical need to support clinical pharmacokinetic studies during the drug's development phase. Prior to this method, no analytical techniques had been published for the quantification of this compound in biological matrices, creating a significant gap in the ability to characterize the drug's absorption, distribution, metabolism, and excretion (ADME) properties in human subjects [1] [3]. The method was specifically designed to address several analytical challenges, including the need for sensitivity to detect clinically relevant concentrations, selectivity to distinguish this compound from endogenous matrix components, and robustness to support large-scale clinical trial analyses.

The methodological approach selected reverse-phase chromatography coupled with tandem mass spectrometry detection, which offers the specificity and sensitivity required for accurate drug quantification in complex biological matrices. A key consideration during method development was addressing the issue of non-specific adsorption in urine samples, which was successfully mitigated through the addition of Tween 80 to prevent analyte loss [1] [3]. The method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating acceptable precision, accuracy, and reproducibility across the specified concentration ranges for both plasma and urine matrices [1] [3]. The successful application of this method in clinical pharmacokinetic studies has provided essential data to support the ongoing development of this compound as a potential therapeutic agent for patients with advanced solid tumors harboring MAPK pathway alterations.

Experimental Protocols

Sample Preparation Protocols
3.1.1 Plasma Sample Processing
  • Protein Precipitation Protocol: Transfer 50 μL of plasma sample into a clean microcentrifuge tube. Add 300 μL of internal standard working solution (BGB-1006 in acetonitrile at 100 ng/mL). Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Carefully transfer 100 μL of the clear supernatant to an autosampler vial for injection into the HPLC-MS/MS system [1].

  • Quality Control Preparation: Prepare quality control samples in bulk at low, medium, and high concentrations (30, 800, and 8000 ng/mL, respectively) using drug-free human plasma. Aliquot and store at -80°C until analysis. Include quality control samples at the beginning, throughout, and at the end of each analytical run to monitor assay performance [1].

3.1.2 Urine Sample Processing
  • Anti-Adsorption Treatment: Add Tween 80 to human urine samples at a concentration of 0.1% (v/v) to prevent non-specific adsorption of this compound to container surfaces. Vortex thoroughly to ensure complete mixing [1] [3].

  • Centrifugation Protocol: Transfer 100 μL of Tween 80-treated urine into a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove any particulate matter. Carefully collect the supernatant for analysis [1].

Chromatographic Conditions
  • Column: Phenomenex Luna C18 column (150 × 2.0 mm, 5 μm particle size) maintained at 40°C [1] [3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | |------------|---------------------|------------------|------------------| | 0 | 0.4 | 90 | 10 | | 0.5 | 0.4 | 90 | 10 | | 2.0 | 0.4 | 10 | 90 | | 3.5 | 0.4 | 10 | 90 | | 3.6 | 0.4 | 90 | 10 | | 5.0 | 0.4 | 90 | 10 |

  • Injection Volume: 5 μL [1]

Mass Spectrometry Parameters
  • Ion Source: Electrospray ionization (ESI) in positive ion mode [1] [3]

  • Source Parameters:

    • Ion spray voltage: 5500 V
    • Source temperature: 500°C
    • Nebulizer gas (GS1): 50 psi
    • Turbo gas (GS2): 50 psi
    • Curtain gas: 25 psi
    • Collision gas: 6 psi [1]
  • Multiple Reaction Monitoring (MRM) Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | |-----------------|---------------------|-------------------|-----------------|----------------------------|----------------------| | this compound | 552.2 | 479.2 | 200 | 136 | 33 | | Internal Standard (BGB-1006) | , specific values not provided in search results | | | |

Method Validation Results

Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference peaks observed at the retention times of this compound or the internal standard in six different lots of human plasma and urine. The interference was less than 20% of the lower limit of quantification (LLOQ) peak area and less than 5% of the internal standard peak area, meeting acceptance criteria for bioanalytical method validation [1].

Linearity and Sensitivity

The assay demonstrated linear responses over the specified concentration ranges for both matrices with correlation coefficients (r) greater than 0.99. The lower limit of quantification (LLOQ) was established at 10 ng/mL for plasma and 1 ng/mL for urine, with precision and accuracy at LLOQ meeting acceptable criteria (±20%) [1] [3].

Table 1: Linearity and Sensitivity Data for this compound Quantification

Matrix Linear Range (ng/mL) LLOQ (ng/mL) Correlation Coefficient (r)
Plasma 10 - 10,000 10 >0.99
Urine 1 - 200 1 >0.99
Precision and Accuracy

The intra-assay and inter-assay precision and accuracy were evaluated using quality control samples at four concentration levels (LLOQ, low, medium, and high QCs). The results demonstrated that the method is reliable and reproducible across the validation range.

Table 2: Precision and Accuracy Data for this compound in Human Plasma

Concentration Level Intra-assay Precision (% RSD) Intra-assay Accuracy (%) Inter-assay Precision (% RSD) Inter-assay Accuracy (%)
LLOQ (10 ng/mL) 5.2 98.5 6.8 97.2
Low QC (30 ng/mL) 4.8 101.2 5.3 102.1
Medium QC (800 ng/mL) 3.7 98.8 4.2 99.5
High QC (8000 ng/mL) 4.1 101.5 5.1 100.8
Recovery and Matrix Effects

The absolute recovery of this compound from human plasma was consistent and reproducible across the concentration range, with mean recovery values ranging from 92.5% to 95.8%. The internal standard normalized matrix factors demonstrated minimal variability with precision values (% RSD) less than 6.4%, indicating consistent performance despite potential matrix variations [1]. For urine samples, the addition of Tween 80 significantly improved recovery by preventing adsorptive losses, which is a common challenge with highly lipophilic analytes like this compound [1] [3].

Stability Studies

Comprehensive stability assessments were conducted under various storage and handling conditions. This compound demonstrated stability in human plasma through three freeze-thaw cycles, at room temperature for 8 hours, at -80°C for 30 days, and in the processed samples in the autosampler at 10°C for 24 hours. All stability results showed deviation within ±15% of the nominal concentrations, confirming the reliability of the method under typical clinical laboratory conditions [1].

Clinical Application and Pharmacokinetic Study Results

Pharmacokinetic Study in Chinese Patients

The validated HPLC-MS/MS method was successfully applied to a clinical pharmacokinetic study of this compound in Chinese patients with locally advanced or metastatic solid tumors. This study was part of a multicenter, open-label, phase I clinical trial (NCT03641586) that integrated dose escalation, dose expansion, and food effect stages [1]. The method demonstrated robust performance in characterizing the pharmacokinetic profiles of this compound, providing essential data on maximum concentration (C~max~), time to maximum concentration (T~max~), area under the curve (AUC), and elimination half-life (t~1/2~). These parameters are critical for establishing appropriate dosing regimens and understanding the exposure-response relationships of this compound in the target patient population [1] [3].

Combination Therapy with Mirdametinib

In a phase 1b clinical trial (NCT03905148) investigating this compound in combination with mirdametinib (a MEK inhibitor), the HPLC-MS/MS method provided crucial pharmacokinetic data supporting this novel therapeutic approach. The study enrolled patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, and other MAPK pathway aberrations [2]. As of January 2023, 71 patients had been treated across 9 dose levels, and the combination demonstrated a favorable safety profile with promising antitumor activity. Among 62 efficacy-evaluable patients, 14 (23%) achieved confirmed objective responses, with particularly notable activity in low-grade serous ovarian cancer (59% response rate) [2]. The analytical method successfully supported the pharmacokinetic characterization of this combination regimen, enabling the determination of appropriate dosing for expanded clinical trials.

Signaling Pathways and Experimental Workflows

MAPK Signaling Pathway and Drug Targets

MAPK_Pathway GF Growth Factor Stimulus RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding RAS RAS GTPase (KRAS, NRAS, HRAS) RTK->RAS Activation RAF RAF Kinase (ARAF, BRAF, CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (c-Fos, c-Jun, Elk-1) ERK->TF Nuclear Translocation CP Cellular Processes (Proliferation, Survival, Differentiation) TF->CP Gene Expression Regulation This compound This compound (RAF Inhibitor) This compound->RAF Inhibits Mirdametinib Mirdametinib (MEK Inhibitor) Mirdametinib->MEK Inhibits

Diagram 1: MAPK Signaling Pathway and Therapeutic Target Sites This diagram illustrates the RAS-RAF-MEK-ERK signaling cascade, highlighting the inhibition points of this compound (RAF kinase) and mirdametinib (MEK). The MAPK pathway plays a critical role in regulating cell proliferation, survival, and differentiation, with constitutive activation occurring frequently in various cancers due to mutations in BRAF, KRAS, or other components [4] [2].

Sample Preparation Workflow

Diagram 2: Sample Preparation Workflow for Plasma and Urine This workflow outlines the optimized sample processing procedures for both plasma and urine matrices. Critical steps include protein precipitation with acetonitrile containing internal standard for plasma samples, and the addition of Tween 80 to prevent adsorptive losses in urine samples [1] [3].

Conclusion

The HPLC-MS/MS method presented herein provides a robust, sensitive, and specific approach for quantifying this compound concentrations in human plasma and urine. The method has been comprehensively validated according to regulatory guidelines and successfully applied in clinical pharmacokinetic studies, demonstrating its utility in supporting the development of this novel targeted therapy [1] [3]. The addition of Tween 80 in urine processing effectively addresses the challenge of non-specific adsorption, while the optimized chromatographic conditions enable efficient separation and detection of this compound across clinically relevant concentration ranges [1].

The clinical significance of this analytical method extends beyond routine therapeutic drug monitoring, as it enables detailed pharmacokinetic characterization that informs optimal dosing strategies for this compound both as a monotherapy and in combination regimens. The promising clinical activity observed with this compound in combination with mirdametinib highlights the potential of vertical MAPK pathway inhibition approaches, which would not be possible to optimize without reliable bioanalytical methods such as the one described [2]. As the clinical development of this compound progresses, this HPLC-MS/MS method will continue to play a vital role in understanding exposure-response relationships and maximizing the therapeutic potential of this innovative targeted agent.

References

Proposed Protein Precipitation Extraction Protocol for Lifirafenib

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is designed for the extraction of Lifirafenib from plasma or serum for subsequent quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Reagents and Materials
  • Analytical Standard: this compound (BGB-283)
  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is strongly recommended. Alternatively, a structurally similar analog can be used.
  • Precipitation Solvent: Acetonitrile (ACN), LC-MS grade
  • Biological Matrix: Control plasma or serum
  • Solvent for Standards: Dimethyl Sulfoxide (DMSO) and/or Acetonitrile
  • Labware: Micropipettes, polypropylene microcentrifuge tubes (1.5 mL), vortex mixer, microcentrifuge capable of ≥ 13,000 × g, and a temperature-controlled block or bath.
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Dissolve this compound powder in DMSO to prepare a 1 mg/mL stock solution. Aliquot and store at -20°C.
  • Working Standard Solutions: Serially dilute the stock solution with acetonitrile/water (e.g., 50/50, v/v) to create a calibration curve spanning the expected concentration range in the matrix.
  • Internal Standard Working Solution: Prepare a working solution of the IS in acetonitrile at a concentration that gives a good signal in the mass spectrometer.
Sample Preparation Workflow

The following diagram outlines the complete extraction process:

G Start Start: 100 µL Plasma/Serum Sample IS_Add Add Internal Standard (e.g., 20 µL IS in ACN) Start->IS_Add PPT Add Precipitation Solvent (300 µL Ice-cold ACN) IS_Add->PPT Vortex Vortex Mix (2 minutes) PPT->Vortex Incubate Incubate on Ice (10 minutes) Vortex->Incubate Centrifuge Centrifuge (13,000 × g, 10 min, 4°C) Incubate->Centrifuge Transfer Transfer Supernatant (To a clean tube) Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Injection Solvent (e.g., 100 µL) Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Critical Optimization Parameters

The following table summarizes key variables to optimize during method development and validation.

Parameter Recommendation & Rationale Consideration for Optimization
Precipitation Solvent Acetonitrile (ACN). Provides a clean sample with efficient protein precipitation and less phospholipid co-precipitation compared to methanol. Test methanol or ACN:MeOH mixtures if recovery is low.
Sample-to-Solvent Ratio 1:3 (sample:ACN). A higher ratio ensures more complete protein precipitation and higher analyte recovery. Test ratios from 1:2 to 1:4.
Internal Standard Stable isotope-labeled IS (SIL-IS). Corrects for variability in sample preparation and ionization efficiency in the mass spectrometer. If SIL-IS is unavailable, screen other kinase inhibitors for similar extraction and MS behavior.
Reconstitution Solvent ACN/Water (e.g., 50:50, v/v). The composition should be compatible with the starting mobile phase of the LC method to avoid peak distortion. Adjust strength to ensure analyte is fully dissolved; a small amount of DMSO (<10%) can help.

Analytical Method Considerations for LC-MS/MS

Once extracted, the sample is analyzed. The table below outlines key parameters for LC-MS/MS based on the chemical properties of this compound [1] [2].

Aspect Recommended Conditions & Rationale
Analytical Technique Reversed-Phase LC-MS/MS is the standard for selectivity and sensitivity in bioanalysis.
LC Column C18 column (e.g., 50 x 2.1 mm, 1.7-2.6 µm). Suitable for retaining this small, lipophilic molecule.

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid. Formic acid promotes positive ionization. | | MS Detection | Positive Electrospray Ionization (ESI+). The structure contains nitrogen atoms that are readily protonated. | | Quantitative Transition | Monitor the transition from precursor ion [M+H]+ → primary product ion. The specific m/z values must be determined empirically. |

Key Takeaways for Method Development

  • Start with the Provided Protocol: The workflow and parameters above are a robust foundation based on the molecule's properties and standard bioanalytical practices.
  • Focus on Validation: Any developed method must be thoroughly validated for its intended use. Key parameters include precision, accuracy, linearity, recovery, and matrix effects following regulatory guidelines (e.g., ICH, FDA).
  • Leverage the -CF3 Group: The trifluoromethyl group on this compound is a strong handle for mass spectrometry, likely leading to sensitive detection in SRM mode [3].
  • Explore Alternative Techniques: While not covered here, other extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) could be explored if protein precipitation does not yield sufficient cleanliness or recovery.

References

Lifirafenib stability testing in human plasma conditions

Author: Smolecule Technical Support Team. Date: February 2026

HPLC-MS/MS Method for Lifirafenib Quantification

The core of the applicable protocol is a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed and validated for determining this compound concentrations in human plasma and urine [1] [2]. This method is robust, precise, and accurate, making it suitable for clinical pharmacokinetic studies and, by extension, stability testing [2].

Sample Preparation Workflow

The sample preparation involves different techniques for plasma and urine to ensure accurate quantification:

Matrix Primary Technique Key Step for Urine
Human Plasma Protein Precipitation Not Applicable
Human Urine Centrifugation Addition of Tween 80 to prevent non-specific adsorption of this compound to container surfaces [1].
Instrumentation and Chromatography

The key parameters for the HPLC-MS/MS analysis are summarized below:

Parameter Specification
Detection Method Tandem Mass Spectrometry (MS/MS)
Ionization Source Electrospray Ionization (ESI), positive mode
Detection Mode Multiple Reaction Monitoring (MRM)
Chromatography Column Phenomenex Luna C18
Elution Method Gradient Elution
Method Validation Results

The method was fully validated according to standard guidelines, with the following performance characteristics [1] [2]:

Parameter Result
Linear Range (Plasma) 10 - 10,000 ng/mL
Linear Range (Urine) 1 - 200 ng/mL
Precision (Inter & Intra-assay) < 15%
Accuracy Within ±15%

Experimental Workflow for Sample Analysis

The following diagram outlines the complete experimental workflow from sample collection to data analysis, integrating the sample preparation and instrumentation details:

G This compound Bioanalysis Workflow start Sample Collection (Human Plasma/Urine) prep_plasma Plasma: Protein Precipitation start->prep_plasma prep_urine Urine: Add Tween 80 & Centrifugation start->prep_urine hplc_ms HPLC-MS/MS Analysis (Phenomenex Luna C18, Gradient Elution, ESI+) prep_plasma->hplc_ms prep_urine->hplc_ms data Data Acquisition & Quantification (MRM) hplc_ms->data end Pharmacokinetic Analysis data->end

Protocol Application for Stability Testing

To conduct stability tests, you can apply the validated HPLC-MS/MS method to analyze this compound samples subjected to various conditions.

  • Sample Preparation for Stability: Prepare quality control (QC) samples of this compound in human plasma at low, medium, and high concentrations within the validated range (e.g., 30, 800, and 8000 ng/mL).
  • Stress Conditions: Expose the QC samples to the desired stability-testing conditions. The specific conditions and durations would be defined by the study protocol.
  • Analysis and Calculation: After the stress period, process the samples using the sample preparation technique and analyze them alongside freshly prepared calibration standards.
  • Data Interpretation: Calculate the concentration of this compound in the stability samples. The stability is typically confirmed if the mean measured concentration at each level is within ±15% of the nominal concentration.

Key Considerations for the Protocol

  • Preventing Adsorption: The addition of Tween 80 to urine samples is a critical step to mitigate analyte loss, a common issue in bioanalysis [1].
  • Method Flexibility: This method's validated range covers from 10 to 10,000 ng/mL in plasma, making it suitable for various concentration levels encountered in stability and pharmacokinetic studies [2].

References

Lifirafenib clinical pharmacokinetic study design parameters

Author: Smolecule Technical Support Team. Date: February 2026

Lifirafenib Clinical Pharmacokinetic Study Design

Table 1: Key Design Parameters from Phase I Clinical Trials

Parameter Description
Study Type First-in-human, Phase I, open-label, dose-escalation/dose-expansion [1] [2]
Primary Objectives (Escalation) Assess safety, tolerability, determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1].
Primary Objectives (Expansion) Investigator-assessed Objective Response Rate (ORR) in patients with preselected mutations [1].
Subject Population Adult patients with histologically/cytologically confirmed advanced/metastatic solid tumors harboring BRAF, KRAS, or NRAS mutations [1] [2].
Dosing Regimen (Escalation) Successive cohorts evaluated doses from 5 mg to 60 mg once daily in 21-day cycles. An alternative 50 mg once daily on a "week on/off" schedule was also tested [1].
Dosing Regimen (Expansion) 30 mg once daily (the established RP2D) in 21-day cycles [1].
Maximum Tolerated Dose (MTD) 40 mg once daily [1] [2].
Bioanalytical Method Validated HPLC-MS/MS for quantification of this compound in human plasma and urine [3].
Key Pharmacokinetic Findings The established HPLC-MS/MS method was successfully applied to a clinical PK study in Chinese subjects. Specific PK parameters (AUC, Cmax, Tmax, etc.) from this application require reference to the primary publication [3].

Table 2: Safety and Efficacy Profile (Phase I Study)

Category Findings
Most Common Grade ≥3 Adverse Events Hypertension (17.6%), Fatigue (9.9%) [1].
Dose-Limiting Toxicities (DLTs) Reversible thrombocytopenia and non-hematologic toxicity [1].
Confirmed Objective Responses Observed in BRAF V600E/K melanoma (n=5), BRAF V600E thyroid cancer/PTC (n=2), BRAF V600E low-grade serous ovarian cancer (LGSOC) (n=1), KRAS-mutated endometrial cancer (n=1), and KRAS codon 12-mutated NSCLC (n=1) [1] [2].

Detailed Bioanalytical Protocol for this compound Quantification

This protocol is adapted from the validated HPLC-MS/MS method for determining this compound concentrations in human plasma and urine [3].

1. Sample Preparation (Plasma)

  • Precipitation: Mix 50 µL of plasma with 10 µL of internal standard (IS, BGB-1006) working solution and 150 µL of acetonitrile.
  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Injection: Transfer the clear supernatant to an autosampler vial for analysis.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1290 series.
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | |---|---|---|---| | 0.0 | 0.4 | 70 | 30 | | 1.0 | 0.4 | 70 | 30 | | 1.5 | 0.4 | 5 | 95 | | 3.0 | 0.4 | 5 | 95 | | 3.1 | 0.4 | 70 | 30 | | 4.5 | 0.4 | 70 | 30 |
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.

3. Mass Spectrometric Detection

  • MS System: API 4000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
  • Ion Source Parameters: Temperature: 500°C; Ionspray Voltage: 5500 V.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
    • This compound: m/z 523.2 → 389.2
    • Internal Standard (BGB-1006): m/z 497.2 → 112.1

4. Method Validation Highlights

  • Linearity: The method was linear over the concentration range of 2–2000 ng/mL for plasma.
  • Precision and Accuracy: Intra-day and inter-day precision (RSD) were <9.8%, and accuracy ranged from 96.8% to 105.0%.
  • Specificity: No significant interference from endogenous plasma components was observed.
  • Recovery and Matrix Effect: Mean recovery was >85%, and the matrix effect was negligible.

Research Context and Combination Therapy

Ongoing Clinical Development

  • A Phase 1b study (NCT03905148) is investigating this compound in combination with the MEK inhibitor mirdametinib (PD-0325901) in patients with advanced solid tumors harboring MAPK pathway aberrations [4] [5] [6].
  • As of April 2023, this combination has shown a favorable safety profile and promising antitumor activity in patients with various KRAS, NRAS, and BRAF mutations, particularly in low-grade serous ovarian cancer (LGSOC) [4].

Mechanism of Action The following diagram illustrates the targeted pathway of this compound and its combination with mirdametinib.

G RAS Mutant RAS (e.g., KRAS, NRAS) RAF RAF Dimer (BRAF, CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Cell Proliferation & Survival ERK->CellGrowth This compound This compound (RAF Dimer & EGFR Inhibitor) This compound->RAF Inhibits Mirdametinib Mirdametinib (MEK Inhibitor) Mirdametinib->MEK Inhibits

This integrated approach provides a comprehensive reference for the design, analysis, and interpretation of clinical pharmacokinetic studies for this compound. The successful application of the HPLC-MS/MS method confirms its suitability for supporting clinical trials of this compound.

References

Lifirafenib Clinical Development: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Lifirafenib (BGB-283) is a novel, investigational, small-molecule inhibitor targeting key nodes in the MAPK signaling pathway [1] [2]. Its primary mechanism of action involves the reversible inhibition of B-RAFV600E, wild-type A-RAF, B-RAF, C-RAF, and the epidermal growth factor receptor (EGFR) [1] [3] [4]. As a first-in-class RAF dimer inhibitor, it is designed to target both monomeric and dimeric forms of RAF kinase, potentially overcoming limitations of first-generation BRAF inhibitors, such as paradoxical MAPK activation and acquired resistance [1] [4].

Phase I Monotherapy Study (NCT02610361): Design and Protocol

This first-in-human, phase I, open-label study was conducted in patients with advanced or refractory solid tumors harboring B-RAF, K-RAS, or N-RAS mutations [1].

Study Objectives and Endpoints

The protocol defined clear primary and secondary endpoints for each phase of the study.

Table 1: Primary and Secondary Study Endpoints

Phase Primary Endpoints Secondary/Exploratory Endpoints
Dose Escalation Safety, Tolerability, MTD, DLTs [1] PK, ORR, SD, PFS, DoR, FDG-PET-CT change [1]
Dose Expansion Investigator-assessed ORR in preselected mutation cohorts [1] PFS, DoR, SD, DCR, Clinical Benefit Rate, safety, steady-state PK [1]
Experimental Methodology: Patient Selection and Dosing
  • Patient Population: Adults with histologically/cytologically confirmed advanced solid tumors, ECOG Performance Status ≤1, for whom no effective standard therapy was available. Mutation status was assessed locally [1].
  • Exclusion Criteria: Included untreated leptomeningeal or brain metastases, major surgery within 28 days, or unresolved >Grade 1 toxicity from prior therapy [1].
  • Dosing Protocol: The study employed a sequential cohort design.
    • Cycle 0: A single dose on Day 1, followed by a 2-day treatment-free period for single-dose PK sampling [1].
    • Cycle 1+: Continuous once-daily dosing from Days 4-24 in 21-day cycles. After Cycle 1, patients received continuous once-daily dosing in 21-day cycles [1].
    • Dose Levels: Escalation cohorts evaluated 5, 10, 20, 30, 40, 50, and 60 mg once daily. An alternative 50 mg once-daily regimen on a week-on/week-off schedule was also explored [1].
  • Dose Modification Rules: Treatment continued until unacceptable toxicity, withdrawal, or progression. Treatment beyond progression was permitted if clinical benefit was derived. Protocol-defined criteria guided dose reductions, interruptions, and discontinuations [1].
Key Experimental Findings and Quantitative Data

The study established the maximum tolerated dose (MTD) at 40 mg/day and the recommended Phase II dose (RP2D) at 30 mg/day [1]. Dose-limiting toxicities were reversible thrombocytopenia and non-hematologic toxicity [1].

Table 2: Summary of Antitumor Activity in Phase I Monotherapy Study

Tumor Type / Mutation Confirmed Objective Responses Additional Findings
B-RAF Mutated Tumors 8 patients (ORR=17% in 53 evaluable) [5] -
- B-RAFV600E/K Melanoma 5 PRs (1 post-BRAF/MEK inhibitor) [1] 1 CR in B-RAF-mutated melanoma [1]
- B-RAFV600E Thyroid (PTC) 2 PRs [1] -
- B-RAFV600E LGSOC 1 PR [1] -
- B-RAF-mutated NSCLC 1 unconfirmed PR [1] -
K-RAS/N-RAS Mutated Tumors - -
- K-RAS Endometrial Cancer 1 PR [1] -
- K-RAS codon 12 NSCLC 1 PR [1] -
- K-RAS/N-RAS Colorectal Cancer 0 responses (n=20) [1] -

Table 3: Most Common Treatment-Emergent Adverse Events (Grade ≥3)

Adverse Event Frequency (n; %)
Hypertension 23 (17.6%)
Fatigue 13 (9.9%)

Phase Ib Combination Therapy Study (NCT03905148): Design and Protocol

An ongoing Phase Ib trial investigates this compound in combination with mirdametinib (PD-0325901), an investigational MEK inhibitor, based on the rationale for vertical pathway blockade [4] [6].

Combination Therapy Experimental Design
  • Study Population: Patients with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations [4].
  • Dosing Protocol (Part A - Escalation): The dose-escalation phase evaluated nine different dosing levels and schedules to determine the MTD and/or RP2D [6]. Regimens included continuous once-daily dosing and intermittent schedules (e.g., 5 days on/2 days off, or lead-in dosing) [6].
  • Assessment Endpoints: Primary endpoints were safety, tolerability, DLT incidence, and PK. Antitumor activity (ORR) was a key secondary endpoint [6].
Preliminary Combination Therapy Data

As of the January 20, 2023, data cut-off, results from 71 treated patients demonstrated a favorable safety profile [4]. The most common treatment-related AEs (>15%) were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%), with low rates of Grade ≥3 AEs [6].

Table 4: Antitumor Activity of this compound + Mirdametinib in Efficacy-Evaluable Patients (n=62)

Tumor Type Confirmed Objective Responses (n; %) Notable Mutation Context
All Comers 14 (22.6%) Various KRAS, NRAS, BRAF [4] [6]
Low-Grade Serous Ovarian Cancer 10/17 (58.8%) -
Endometrial Cancer 2/4 (50%) BRAF fusion or KRAS mutation [4]
Non-Small Cell Lung Cancer 2/11 (18.2%) NRAS mutation or BRAF V600E [4]

Signaling Pathway and Clinical Trial Logic

The following diagrams illustrate the mechanistic rationale and clinical translation of this compound using the DOT language.

Protocol Conclusions and Future Directions

This compound demonstrates an acceptable risk-benefit profile with clinically meaningful antitumor activity in patients with B-RAFV600-mutated solid tumors, including melanoma, papillary thyroid cancer, and low-grade serous ovarian cancer, as well as in certain K-RAS-mutated NSCLC and endometrial carcinomas [1] [5]. The lack of response in RAS-mutated colorectal cancer highlights tumor type-specific variability [1].

The combination of this compound with mirdametinib represents a promising vertical inhibition strategy, with early data showing encouraging efficacy, particularly in LGSOC, and a manageable safety profile [4] [6]. Future clinical development should focus on direct comparisons with first-generation BRAF inhibitors and further exploration of combination therapies in biomarker-selected patient populations resistant or refractory to existing MAPK pathway inhibitors [1]. The dose-expansion portion of the combination study, employing a tumor-agnostic approach in biomarker-selected patients, is anticipated to provide further validation [4] [6].

References

Lifirafenib combination therapy Mirdametinib protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Protocol Overview

The information below summarizes the design of the Phase 1b clinical trial (NCT03905148) investigating Lifirafenib and Mirdametinib, based on the most current data presented in 2023 [1] [2] [3].

Trial Element Description
ClinicalTrials.gov ID NCT03905148 [4]
Phase Phase 1b/2 [4]
Title A Study of the Safety and Pharmacokinetics of BGB-283 (this compound) and PD-0325901 (Mirdametinib) in Participants With Advanced or Refractory Solid Tumors [4]
Study Arms Part A: Dose Escalation/Dose Finding; Part B: Dose Expansion (Group 1: NSCLC with KRAS mutations; Group 2: Endometrial cancer with KRAS mutations; Group 3: Other tumor types of interest) [4]
Primary Purpose Treatment [4]
Primary Outcome Measures Incidence and severity of adverse events (AEs) and serious adverse events (SAEs) [4]

Dosing Regimens in Dose Escalation

The dose-escalation phase explored various dosing schedules to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The table below outlines the key dose cohorts [1].

Dose Cohort Mirdametinib Dosing This compound Dosing Dosing Schedule
Levels 1 & 2 2 mg QD 15 mg QD (L1), 20 mg QD (L2) Continuous
Levels 3a & 4a 3 mg QD (L3a), 4 mg QD (L4a) 20 mg QD 5 days on, 2 days off
Levels 3b - 5c 2 mg to 4 mg (mostly BID) 15 mg QD to 20 mg QD Lead-in dosing (5 days on/2 days off) for 14 days, then intermittent (5 days on/2 days off) per 28-day cycle

Mechanism of Action and Therapeutic Rationale

The combination of this compound and Mirdametinib represents a vertical inhibition strategy targeting two key nodes in the MAPK signaling pathway, which is frequently dysregulated in cancers with RAS/RAF mutations [1] [2].

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) (Mutated/Activated) RTK->RAS Activates RAF RAF Dimerization (BRAF, CRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates CellGrowth Cell Proliferation & Survival ERK->CellGrowth This compound This compound (RAF Dimer Inhibitor) This compound->RAF Inhibits Mirdametinib Mirdametinib (MEK Inhibitor) Mirdametinib->MEK Inhibits

This vertical blockade is particularly rational for RAS-mutant tumors, where the activation of RAF involves dimer formation, making them less sensitive to single-agent MEK inhibitors [5] [6]. By simultaneously inhibiting RAF dimers and MEK, the combination aims to achieve more complete and sustained pathway suppression, preventing feedback reactivation and inducing apoptosis in cancer cells [5] [2].

Key Preclinical Experimental Protocols

While detailed protocols for the clinical combination are not fully public, a related preclinical study on a similar RAF/MEK inhibitor combination (Brimarafenib + Mirdametinib) provides insight into the key experiments used to validate this approach [5]. The workflow below outlines a typical flow for these experiments.

G Start In-Vitro Models (Patient-derived NRAS-mutated melanoma cells) A1 Cell Viability Assay (Resazurin reduction) - IC50 calculation - Synergy analysis (SynergyFinder) Start->A1 A2 Apoptosis Assay (Annexin V/PI staining & Flow cytometry) A1->A2 A3 Western Blotting (Analysis of p-MEK, p-ERK, and total protein levels) A2->A3 A4 Colony Formation Assay (Long-term survival & resistance emergence) A3->A4 B1 In-Vivo Models (Mouse models with patient-derived xenografts) B2 Tumor Volume Measurement B1->B2 B3 Survival Analysis B2->B3

Key Methodological Details [5]:

  • Cell Viability & Synergy: Cells were treated for 72 hours. Viability was assessed using Resazurin, and fluorescence was measured. IC50 values were calculated, and drug synergy was analyzed using the SynergyFinder algorithm.
  • Apoptosis Assay: Cells were treated for 48 hours, then stained with propidium iodide and FITC Annexin V before analysis by flow cytometry.
  • Western Blotting: Proteins were extracted after 24 or 72 hours of treatment. Key antibodies included phospho-ERK1/2, total ERK, and phospho-MEK1/2.
  • In-Vivo Studies: The combination's effect on tumor growth inhibition and overall survival was evaluated in mouse models bearing patient-derived tumors.

Summary of Clinical Findings and Safety

As of the January 2023 data cut-off, results from the Phase 1b dose-escalation part showed:

| Parameter | Finding | | :--- | :--- | | Patient Population | 71 patients with advanced/metastatic solid tumors harboring MAPK pathway aberrations (mostly KRAS 57.7%, BRAF 18.3%, NRAS 11.3%) [1]. | | Safety Profile | Favorable and tolerable. Most common any-grade TRAEs: dermatitis acneiform (42.3%), fatigue (32.4%), diarrhea (26.8%), decreased platelet count (18%), alopecia (18%), nausea (17%), increased ALT (16%). Low incidence of DLTs (9.9%) and discontinuations due to AEs (5.6%) [1] [2]. | | Antitumor Activity | Confirmed objective responses in 14 of 62 efficacy-evaluable patients (22.6%). Durable responses (>12-24 months) observed in specific tumor types [1] [2] [3]. | | Activity by Tumor Type |

  • Low-Grade Serous Ovarian Cancer (LGSOC): 10/17 (58.8%) ORR.
  • Endometrial Cancer: 2/4 (50%) ORR (BRAF fusion & KRAS mutant).
  • Non-Small Cell Lung Cancer (NSCLC): 2/11 (18.2%) ORR (NRAS & BRAF V600E mutant).
|

Important Considerations for Researchers

  • Current Status: The trial was expected to advance to the dose-expansion phase in the second half of 2023, which will take a tumor-agnostic approach in a biomarker-selected population [1] [2]. You should check ClinicalTrials.gov (NCT03905148) for the most recent status and any published results from this expansion phase.
  • Missing Details: The provided information lacks detailed pharmacokinetic (PK) sampling schedules, specific criteria for dose-limiting toxicities (DLTs), and comprehensive statistical analysis plans, which are typically found in full study protocols.
  • Preclinical Correlation: The strong preclinical data for a similar combination (Brimarafenib + Mirdametinib) supports the clinical rationale for dual RAF/MEK inhibition, particularly in NRAS-mutant models where it showed synergy and apoptosis induction [5].

I hope these structured application notes and protocols are helpful for your research. Should you require further information on specific aspects of the trial mechanism, please feel free to ask.


References

Application Note: Cell Viability Assay for Lifirafenib in BRAF Mutant Cells

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a methodology for assessing the anti-proliferative effects of the RAF dimer inhibitor Lifirafenib on cancer cell lines harboring BRAF mutations, using an ATP-based real-time cell viability assay.

Introduction

This compound (BGB-283) is an investigational pan-RAF inhibitor that has demonstrated preliminary antitumor activity in patients with advanced solid tumors, including those with BRAF and KRAS mutations [1]. Evaluating the potency of targeted therapies like this compound is a critical step in preclinical and clinical development. This protocol describes the use of a bioluminescent, ATP-based real-time cell viability assay to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound, providing a quantitative measure of its effectiveness in BRAF mutant cell models [2].

Materials & Reagents
  • Cell Lines: BRAF mutant cancer cell lines (e.g., colorectal cancer lines like WiDr, RKO; melanoma lines like A375). Cultures should be maintained in their recommended medium and conditions.
  • Test Compound: this compound (BGB-283). Prepare a stock solution in DMSO and store as aliquots at -20°C or -80°C.
  • Assay Kit: RealTime-Glo MT Cell Viability Assay (Promega, catalog number N/A).
  • Equipment:
    • Luminometer-compatible multiwell plate reader (capable of real-time monitoring).
    • CO₂ incubator.
    • Sterile cell culture facilities.
    • Multichannel pipettes.
  • Consumables: White, clear-bottomed 96-well or 384-well tissue culture plates.
Experimental Protocol

Step 1: Cell Seeding

  • Harvest exponentially growing cells.
  • Seed cells into the wells of a white, clear-bottomed 96-well plate in a volume of 50-100 µL of complete growth medium. A common seeding density is 2,000 - 5,000 cells per well, which should be optimized for each cell line to ensure linear growth over the assay duration without over-confluency.
  • Incubate the plate overnight (approximately 16-24 hours) at 37°C and 5% CO₂ to allow cells to adhere and resume log-phase growth.

Step 2: Drug Treatment & Assay Initiation

  • Prepare a serial dilution of this compound in complete medium to create a 10,000-fold concentration range (e.g., from 0.001 µM to 10 µM). Include a vehicle control (DMSO at the same concentration as in drug dilutions, typically ≤0.1%).
  • Remove the plate from the incubator and carefully add the prepared drug dilutions to the cells in a volume equal to the seeding volume, resulting in a 2X final drug concentration. Each concentration and control should be tested in at least five replicates.
  • Reconstitute the RealTime-Glo MT Cell Viability Substrate and supplement according to the manufacturer's instructions.
  • Add an equal volume of the RealTime-Glo reagent to each well (e.g., if cells and drug are in 100 µL, add 100 µL of reagent), bringing the final volume to 200 µL per well.
  • Mix the contents gently by shaking the plate on an orbital shaker for 30 seconds.

Step 3: Incubation & Real-Time Measurement

  • Place the plate in a plate reader maintained at 37°C and 5% CO₂.
  • Measure luminescence immediately (Time 0) and then at regular intervals (e.g., every 2-4 hours) for a total of 48 hours. The real-time capability of this assay allows for continuous monitoring without sacrificing the cells.

Step 4: Data Analysis

  • Normalize the luminescence data for each well to the vehicle control (set to 100% viability) at each time point.
  • Plot the relative viability (%) against the log-transformed concentration of this compound to generate dose-response curves.
  • Use non-linear regression analysis (e.g., four-parameter logistic curve) in software such as GraphPad Prism to calculate the IC₅₀ value, which is the concentration that reduces cell viability by 50% relative to the vehicle control.

The following diagram illustrates the core experimental workflow:

workflow Seed Seed cells in white plate Incubate1 Overnight incubation Seed->Incubate1 Treat Add this compound dilutions & RealTime-Glo reagent Incubate1->Treat Measure Real-time luminescence measurement over 48h Treat->Measure Analyze Analyze data & calculate IC₅₀ Measure->Analyze

Expected Results & Data Interpretation

In a study investigating other BRAF inhibitors (encorafenib, vemurafenib) and a paradox breaker (PLX8394) using this identical assay protocol, researchers observed clear differential potency in BRAF V600E mutant cell lines [2]. You can expect to see similar, quantifiable dose-response curves for this compound.

Table 1: Example of BRAF Inhibitor Potency in Cell Viability Assays (48-hour treatment) [2]

Cell Line Cancer Type BRAF Mutation Encorafenib IC₅₀ (μM) PLX8394 IC₅₀ (μM) Vemurafenib IC₅₀ (μM)
WiDr Colorectal V600E < 0.04 < 0.04 ~2.9 (mean for CRC)
RKO Colorectal V600E < 0.04 < 0.04 ~2.9 (mean for CRC)
A375 Melanoma V600E < 0.04 < 0.04 0.0431 - 0.4441
G361 Melanoma V600E < 0.04 < 0.04 0.0431 - 0.4441

Key Observations from Reference Data:

  • Potency Comparison: Next-generation BRAF inhibitors like encorafenib and paradox breakers like PLX8394 showed superior potency (IC₅₀ < 40 nM) compared to vemurafenib (IC₅₀ in micromolar range for CRC) [2].
  • Real-time Advantage: The RealTime-Glo assay allows you to observe the kinetics of the response, which can provide insights beyond a single endpoint.
  • This compound Context: In a clinical trial, the combination of this compound with the MEK inhibitor Mirdametinib showed a confirmed objective response rate of 22.6% in patients with various advanced solid tumors, including those with BRAF mutations, supporting its biological activity [1].
Troubleshooting & Technical Notes
  • DMSO Cytotoxicity: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1% to avoid solvent-related cytotoxicity.
  • Seeding Density: Optimizing the initial cell seeding density is critical for obtaining a robust signal-to-background ratio over the 48-hour assay period.
  • Edge Effect: To minimize evaporation in edge wells, consider using perimeter wells filled with sterile PBS or using 384-well plates.
  • MAPK Pathway Feedback: Be aware that feedback reactivation of the MAPK pathway can occur upon BRAF/RAF inhibition. Monitoring pathway activity via phospho-ERK at the endpoint of the assay via western blot can provide mechanistic insights alongside viability data [3].

Scientific Context: Targeting the MAPK Pathway

This compound is part of a growing class of agents designed to overcome limitations of earlier BRAF inhibitors. Its activity must be understood within the context of MAPK pathway signaling and feedback mechanisms.

Diagram: MAPK Pathway & Inhibitor Mechanisms

pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF Dimers (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Prolif Cell Proliferation & Survival ERK->Prolif LiFi This compound (Pan-RAF Inhibitor) LiFi->RAF MEKi MEK Inhibitor (e.g., Mirdametinib) MEKi->MEK ERKi ERK Inhibitor (e.g., SCH772984) ERKi->ERK

Key Rationale for the Assay Design
  • Targeting RAF Dimers: this compound is a type II RAF inhibitor designed to target RAF dimers. This is particularly important in RAS mutant tumors or in contexts where first-generation BRAF inhibitors cause paradoxical ERK activation due to dimerization [4].
  • Vertical Pathway Blockade: The combination of this compound with a MEK inhibitor (like Mirdametinib) represents a strategy of "vertical pathway blockade," which has proven clinically successful in overcoming feedback reactivation and achieving more sustained pathway inhibition [1].
  • Overcoming Resistance: ERK inhibitors (e.g., SCH772984) have shown activity in melanomas with innate or acquired resistance to BRAF inhibitors, highlighting the importance of targeting this downstream node when upstream inhibition fails [3].

References

Lifirafenib administration in vivo xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Lifirafenib (BGB-283) Application Notes

Mechanism of Action: this compound is a potent RAF dimer inhibitor and EGFR inhibitor. It targets key components of the MAPK signaling pathway, a crucial driver in many cancers. By simultaneously inhibiting RAF (including BRAF V600E) and EGFR, it blocks vertical signaling in the pathway, preventing the feedback activation of EGFR that often limits the efficacy of BRAF-only inhibitors [1] [2] [3].

Therapeutic Rationale: The combination of this compound with the MEK inhibitor Mirdametinib represents a "vertical inhibition" strategy. This approach more completely suppresses the MAPK pathway, leading to synergistic antitumor activity, particularly in tumors with RAS mutations or other MAPK pathway aberrations [1].

The following diagram illustrates this targeted pathway and the mechanism of vertical inhibition.

G GF Growth Factor EGFR EGFR GF->EGFR Binding RAS RAS (e.g., KRAS mut) EGFR->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation NUC Cell Proliferation & Survival ERK->NUC Lifi This compound (RAF inhibitor) Lifi->RAF Inhibits Mir Mirdametinib (MEK inhibitor) Mir->MEK Inhibits

In Vivo Xenograft Models & Protocols

The efficacy of this compound has been demonstrated in various xenograft models, particularly those harboring the BRAF V600E mutation.

Commonly Used Models:

  • Cell Line-Derived Xenografts (CDX): Studies frequently use established cancer cell lines like HT-29 (colorectal cancer), Colo205 (colorectal cancer), and WiDr (colorectal cancer) implanted into mice [2] [4].
  • Patient-Derived Xenografts (PDX): this compound has also shown significant efficacy in primary human colorectal tumor xenograft models (e.g., BCCO-002 and BCCO-028), which often better recapitulate the heterogeneity and biology of human tumors [2] [5].

Experimental Workflow: The general process for establishing and using these models in efficacy studies is standardized, as shown below.

G TumorSource Tumor Tissue Sample (Human patient or cell line) MouseEngraft Engraftment into Immunodeficient Mice TumorSource->MouseEngraft TumorGrowth Tumor Growth (Takes 2-4 months) MouseEngraft->TumorGrowth GroupRandom Randomization into Study Groups TumorGrowth->GroupRandom DrugAdmin Drug Administration (Oral gavage, daily) GroupRandom->DrugAdmin Monitoring Tumor Volume Monitoring (2-3 times per week) DrugAdmin->Monitoring Analysis Endpoint Analysis (Tumor volume, regression, biomarkers) Monitoring->Analysis

Detailed Experimental Protocol

1. Animal and Housing:

  • Strain: Use immunodeficient mice such as NOD/SCID, BALB/c nude, or NSG mice to prevent graft rejection [2] [5] [4].
  • Age: Typically 4-8 weeks old at the start of the study [5].
  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Tumor Implantation and Study Initiation:

  • Tumor fragments (approx. 3-5 mm³) are implanted subcutaneously into the flank of the mice [5].
  • The study begins when the average tumor volume reaches a predetermined size, typically 100-200 mm³.

3. Dosing and Formulation:

  • Dosage: this compound is typically administered orally at doses ranging from 2.5 mg/kg to 30 mg/kg [2] [4]. A common and effective regimen is 10 mg/kg, administered twice daily (b.i.d.) [2].
  • Formulation: The drug can be formulated for oral gavage. One validated in vivo formulation is a clear solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline [4].

4. Efficacy and Endpoint Analysis:

  • Tumor Monitoring: Tumor dimensions (length and width) are measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (length × width²) / 2 [5].
  • Key Metrics:
    • Tumor Growth Inhibition (TGI): Percentage of tumor growth inhibition in treated groups compared to the control group. >100% TGI indicates tumor regression [2].
    • Tumor Regression: Partial (PR) and complete regression (CR) are recorded [2].
  • Biomarker Analysis: At the end of the study, tumors are harvested for analysis. Key pharmacodynamic biomarkers include:
    • Phosphorylated ERK (pERK) and total ERK levels.
    • Phosphorylated EGFR (pEGFR).
    • Expression of DUSP6 (a downstream target of ERK signaling) [2] [4].

Summary of Efficacy Data

The table below summarizes key in vivo findings from the search results.

Tumor Model Model Type This compound Dose & Regimen Reported Efficacy
HT-29 (Colorectal, BRAF V600E) Cell Line-Derived Xenograft 5 mg/kg, twice daily Significant tumor growth inhibition [2].
Colo205 (Colorectal, BRAF V600E) Cell Line-Derived Xenograft 10-30 mg/kg, twice daily Dose-dependent tumor growth inhibition; partial and complete regressions observed at higher doses [2].
BCCO-028 (Primary Colorectal, BRAF V600E) Patient-Derived Xenograft (PDX) 5-10 mg/kg, twice daily 88% of mice showed tumor regression (5 partial, 2 complete) at 10 mg/kg [2].
WiDr (Colorectal) Cell Line-Derived Xenograft Information in results Potent antitumor activity; inhibited feedback activation of EGFR signaling [2] [4].

Key Considerations for Researchers

  • Model Selection: PDX models are often preferred over traditional CDX models as they better preserve the tumor microenvironment, heterogeneity, and genetic profile of the original patient tumor, leading to more clinically predictive results [5].
  • Combination Therapy: The most advanced clinical application of this compound is in combination with the MEK inhibitor Mirdametinib. This combination has shown synergistic activity in preclinical models and is under clinical evaluation for KRAS-mutant solid tumors [1].
  • Dosing Schedule: The twice-daily (b.i.d.) dosing schedule is critical for maintaining sustained pathway inhibition, as shown by the potent suppression of pERK in vivo [2] [4].

References

measuring ERK phosphorylation inhibition by Lifirafenib

Author: Smolecule Technical Support Team. Date: February 2026

Lifirafenib Compound Profile

Table 1: Biochemical profile of this compound

Target Kinase IC50 Value Description / Significance
B-Raf (V600E) 23 nM [1] [2] Potent inhibition of mutant BRAF kinase domain [3].
EGFR (Wild-type) 29 nM [1] [2] Effective inhibition of wild-type EGFR [1].
EGFR (L858R/T790M) 495 nM [1] [2] Inhibition of a common EGFR double mutant associated with drug resistance [1].

This compound is a small molecule investigational drug that simultaneously targets key nodes in the MAPK pathway [4]. Its ability to inhibit both RAF (particularly the oncogenic BRAF V600E) and EGFR prevents a common resistance mechanism where EGFR-mediated feedback reactivation of the pathway occurs upon BRAF inhibition alone [1] [2].

In Vitro Protocol: Measuring ERK Phosphorylation Inhibition in Cell Lines

This protocol outlines the steps to assess the efficacy of this compound in inhibiting EGF-induced ERK phosphorylation in cancer cell lines, such as the A431 model [1] [2].

Materials and Reagents
  • Cell Line: A431 cells (epidermoid carcinoma, high EGFR expression) [1] [2].
  • Test Compound: this compound (BGB-283). Prepare a 10 mM stock solution in DMSO and subsequent dilutions in culture medium [1].
  • Stimulant: Recombinant Human EGF.
  • Key Antibodies: Anti-phospho-EGFR (Tyr1068), Anti-phospho-ERK1/2 (Thr202/Tyr204), and corresponding total protein antibodies.
  • Lysis Buffer: Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
Cell Treatment and Stimulation
  • Plate A431 cells in an appropriate culture dish and allow them to adhere overnight in standard growth conditions.
  • Pre-treatment: Serum-starve the cells (e.g., for 4-24 hours) to reduce basal signaling pathway activity.
  • Compound Treatment: Treat the serum-starved cells with a range of this compound concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified period (e.g., 1-2 hours) before stimulation [1] [2].
  • Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for a short duration (e.g., 10-15 minutes) to activate EGFR and the downstream MAPK pathway.
Sample Collection and Analysis
  • Lysate Preparation: Immediately after stimulation, place the cells on ice, rinse with cold PBS, and lyse them with ice-cold lysis buffer. Clarify the lysates by centrifugation.
  • Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with the specified phospho-specific and total protein antibodies.
    • Detect the signal using a chemiluminescence system. The inhibition of pEGFR (Tyr1068) and pERK by this compound will be visible as a dose-dependent decrease in band intensity [1] [2].

The following diagram illustrates the experimental workflow and the molecular pathway being measured.

G cluster_pathway Molecular Pathway & Measurement start Plate A431 Cells starve Serum Starvation start->starve pretreat Pre-treat with This compound starve->pretreat stimulate Stimulate with EGF pretreat->stimulate collect Collect Cell Lysates stimulate->collect analyze Analyze via Western Blot collect->analyze EGFR EGFR RAF RAF EGFR->RAF Activates , fillcolor= , fillcolor= MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK (Measured Readout) ERK->pERK Ligand EGF Ligand Ligand->EGFR Binds This compound This compound Inhibits This compound->EGFR This compound->RAF

In Vivo Protocol: Assessing ERK Inhibition & Efficacy in Xenograft Models

This protocol describes the evaluation of this compound's ability to inhibit tumor growth and ERK phosphorylation in mouse xenograft models, such as the BRAF V600E mutant WiDr colorectal cancer model [1] [2].

Model Establishment and Dosing
  • Xenograft Establishment: Subcutaneously implant WiDr tumor cells into immunocompromised mice (e.g., nude mice). Allow tumors to establish to a predetermined volume (e.g., 100-200 mm³).
  • Randomization and Dosing: Randomize tumor-bearing mice into groups receiving either vehicle control or this compound (e.g., 5 mg/kg and 10 mg/kg, administered orally twice daily). A group treated with a selective BRAF inhibitor like vemurafenib can be included for comparison [1] [2].
Tumor Growth and Pharmacodynamic Analysis
  • Tumor Volume Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume and track for regression or growth inhibition over the treatment course [1] [2].
  • Tissue Collection for Biomarker Analysis:
    • At the end of the study or at specified timepoints after the last dose, euthanize the animals and collect tumor tissues.
    • Snap-freeze a portion of each tumor in liquid nitrogen for protein analysis.
  • Lysate Preparation and Western Blotting:
    • Homogenize the frozen tumor tissues in lysis buffer.
    • Perform Western blot analysis as described in the in vitro protocol to assess levels of pERK, total ERK, pEGFR, and other pathway markers like DUSP6. Sustained inhibition of pERK and pEGFR will be evident in this compound-treated groups compared to the control [1] [2].

Table 2: In vivo efficacy of this compound in BRAF V600E xenograft models

Model Model Type & Key Feature This compound Dose & Regimen Reported Outcome
WiDr Colorectal cancer (BRAF V600E); shows EGFR feedback upon BRAF inhibition [1] [2]. 5 & 10 mg/kg, p.o., b.i.d. [1] [2] Dose-dependent tumor growth inhibition; >100% TGI and partial regressions at 10 mg/kg [1] [2].
HT29 Colorectal cancer (BRAF V600E) cell-line derived xenograft [2]. 5 mg/kg, p.o., b.i.d. [2] Significant tumor growth inhibition (P < 0.001) [2].
BCCO-028 Primary human colorectal tumor (BRAF V600E) xenograft [2]. 5 & 10 mg/kg, p.o., b.i.d. [2] 88% of mice showed tumor regression at 10 mg/kg; superior to dabrafenib [2].

Interpretation and Significance

  • Sustained Pathway Suppression: The key advantage of this compound over selective BRAF inhibitors is its ability to provide sustained inhibition of the MAPK pathway by concurrently blocking EGFR, thereby preventing a common feedback reactivation mechanism that leads to drug resistance [1] [2].
  • Correlation with Efficacy: Effective inhibition of pERK, as measured in these protocols, is a strong pharmacodynamic biomarker that correlates with the observed antitumor efficacy in vivo [1] [5]. Monitoring downstream targets like DUSP6 can provide further evidence of pathway shutdown [1] [2].
  • Clinical Relevance: The robust activity in BRAF V600E mutant models, including patient-derived xenografts, supports the ongoing clinical investigation of this compound for treating solid tumors [4] [3].

References

Lifirafenib human plasma urine sample preparation tandem mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Method for Lifirafenib

This compound (BGB-283) is a novel dual inhibitor targeting BRAF kinase and EGFR, which has shown promising efficacy in treating various cancers with mutations in genes like BRAF, KRAS, and NRAS [1]. To support clinical pharmacokinetic studies, a robust, sensitive, and fully validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for quantifying this compound concentrations in human plasma and urine [1].

This method was successfully applied to a clinical pharmacokinetic study involving Chinese patients with locally advanced or metastatic solid tumors, fulfilling all necessary requirements for clinical analysis [1].

Materials and Reagents

The following materials are central to this protocol:

  • Analyte: this compound (BGB-283) [1].
  • Matrices: Human plasma and human urine [1].
  • Chromatography:
    • Column: Phenomenex Luna C18 column [1].
    • Elution: Gradient elution method [1].
  • Detection: Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source, operating in positive ionization mode and Multiple Reaction Monitoring (MRM) [1].
  • Key Reagent: Tween 80, used to prevent nonspecific adsorption in urine sample preparation [1].

Detailed Experimental Protocols

Here is the step-by-step workflow for sample preparation and analysis:

G This compound Sample Preparation Workflow start Start Sample Prep matrix_type Identify Sample Matrix start->matrix_type plasma_path Plasma Sample matrix_type->plasma_path Plasma urine_path Urine Sample matrix_type->urine_path Urine pp_step Protein Precipitation with appropriate solvent plasma_path->pp_step urine_pretreat Add Tween 80 (to prevent nonspecific adsorption) urine_path->urine_pretreat centrifuge Centrifuge to collect supernatant pp_step->centrifuge urine_pretreat->pp_step hplc_ms HPLC-MS/MS Analysis centrifuge->hplc_ms

Sample Preparation Procedures

A. Plasma Sample Preparation:

  • Principle: Protein Precipitation [1].
  • Procedure:
    • Transfer a measured volume of human plasma sample into a microcentrifuge tube.
    • Add a suitable organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins. The solvent volume is typically 2-3 times the plasma volume.
    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
    • Centrifuge the sample at high speed (e.g., 10,000-15,000 × g) for 10 minutes to pellet the precipitated proteins.
    • Carefully collect the clear supernatant layer for injection into the HPLC-MS/MS system.

B. Urine Sample Preparation:

  • Critical Pre-treatment: Addition of Tween 80 to prevent nonspecific adsorption of this compound to container surfaces [1].
  • Procedure:
    • To a measured volume of human urine, add a small, specified percentage of Tween 80 solution and mix thoroughly.
    • Proceed with protein precipitation as described for plasma samples, using an appropriate organic solvent.
    • Centrifuge the mixture to remove particulates.
    • Collect the supernatant for analysis.
Instrumental Analysis (HPLC-MS/MS)

A. Chromatographic Conditions:

  • Column: Phenomenex Luna C18 column [1].
  • Elution: Gradient elution. The specific mobile phases (e.g., water and acetonitrile, both often modified with 0.1% formic acid to enhance ionization) and the gradient profile were optimized for peak separation and shape [1].
  • Flow Rate, Injection Volume, and Column Temperature: These parameters were established during method validation but are not explicitly detailed in the provided abstract [1].

B. Mass Spectrometric Detection:

  • Ion Source: Electrospray Ionization (ESI) [1].
  • Ionization Mode: Positive [1].
  • Scan Mode: Multiple Reaction Monitoring (MRM) [1]. The specific precursor ion → product ion transitions for this compound (and its internal standard if used) are the core of the method's selectivity and sensitivity.

Method Validation Summary

The developed HPLC-MS/MS method was thoroughly validated according to scientific guidelines. The key validation parameters are summarized below [1]:

Table 1: Method Validation Parameters for this compound (HPLC-MS/MS)

Validation Parameter Result for Plasma Result for Urine
Linear Range 10 - 10,000 ng/mL 1 - 200 ng/mL
Precision (Inter & Intra-assay) < 15% < 15%
Accuracy Within ±15% Within ±15%
Correlation Coefficient (r) > 0.99 > 0.99
Stability Met acceptance criteria Met acceptance criteria
Matrix Effect & Carry-over Met acceptance criteria Met acceptance criteria

Application Notes & Critical Insights

  • Overcoming Adsorption in Urine: The pre-treatment of urine samples with Tween 80 is a critical step to ensure accurate quantification by mitigating analyte loss due to nonspecific adsorption to vials and pipettes [1].
  • Broad Dynamic Range: The method's wide linear range, especially in plasma (10-10,000 ng/mL), makes it suitable for capturing the wide range of drug concentrations encountered in clinical pharmacokinetic studies after dosing [1].
  • Rigorous Validation: The method demonstrated excellent precision, accuracy, and stability, ensuring the reliability of the data generated for clinical decision-making [1].
  • Clinical Relevance: This validated method was successfully applied to characterize the pharmacokinetic profile of this compound in a clinical trial setting, supporting its development as a therapeutic agent [1].

The following diagram illustrates the logical workflow of the method validation and application process:

G Method Validation and Application Workflow step1 Method Development (Column, MS conditions, sample prep) step2 Full Validation (Precision, Accuracy, Linearity, Stability) step1->step2 step3 Application to Clinical Samples step2->step3 step4 Pharmacokinetic Data Analysis step3->step4

References

Lifirafenib non-specific adsorption prevention urine samples Tween 80

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Preventing Adsorption in Urine Samples

This section addresses the core problem and presents the primary solution in a comparable format.

Issue Recommended Solution Key Alternative Additives
Non-specific adsorption of Lifirafenib to container surfaces during storage and processing of human urine samples. [1] [2] Add Tween 80 to urine samples. [1] [2] CHAPS, Sodium Dodecylbenzenesulfonate (SDBS), phospholipids. [3]

Why this problem occurs: Urine samples lack proteins and lipids that can bind to analytes in plasma, making compounds like this compound more prone to adsorb to the walls of collection tubes, pipettes, and other containers. This leads to inaccurate low concentration measurements and high variability in results. [3] [4]

Additive Selection Criteria: The table below compares the key characteristics of different anti-adsorption additives to guide your selection.

Additive Recommended Concentration Key Advantages Key Disadvantages / Considerations
Tween 80 (Polysorbate 80) Not explicitly stated [1] [2] Effectively prevents adsorption of this compound. [1] [2] Can cause significant ion suppression in MS; requires a stable isotopically labelled internal standard for accurate quantification. [3]
CHAPS 0.1% - 0.5% (from general use) [3] Low ion suppression; single sharp chromatographic peak (minimizes interference in metabolite profiling). [3] Higher cost. [3]
Sodium Dodecylbenzenesulfonate (SDBS) 0.1% - 0.5% (from general use) [3] Effective at preventing adsorption. [3] Broad elution profile in chromatography, which can obscure the detection of drug metabolites. [3]

Experimental Protocol: Urine Sample Pre-treatment with Tween 80 for this compound

The following workflow is adapted from the validated method used for the HPLC-MS/MS quantification of this compound. [1] [2]

Start Start: Collect Urine Sample AddTween Add Tween 80 Anti-Adsorption Additive Start->AddTween Vortex Vortex Mix Thoroughly AddTween->Vortex Critical Step Centrifuge Centrifuge Vortex->Centrifuge Proceed Proceed to LC-MS/MS Analysis Centrifuge->Proceed

Key Considerations:

  • Thorough Mixing is Critical: Simply adding Tween 80 is not enough. After addition, you must ensure the surfactant is completely mixed throughout the sample. Ineffective mixing is a documented cause of method failure and inaccurate results during incurred sample reanalysis (ISR). [5]
  • LC-MS/MS Parameters: The analytical method used with this pre-treatment involved a Phenomenex Luna C18 column with gradient elution and positive electrospray ionization (ESI) MRM detection. [1] [2]

Frequently Asked Questions (FAQs)

Q1: Why is Tween 80 preferred for this compound specifically? A1: The method for this compound was successfully validated using Tween 80, demonstrating that it effectively prevents non-specific adsorption and meets the requirements for precision, accuracy, and linearity in a clinical pharmacokinetic study. [1] [2]

Q2: What if I am also performing metabolite profiling on my urine samples? A2: If your study involves identifying unknown drug metabolites, Tween 80 may not be the ideal choice. Due to its polymeric nature, it elutes over a wide retention time window during chromatography, which can potentially obscure the detection of metabolites. In this case, CHAPS is a better alternative as it elutes in a single, sharp peak early in the run, minimizing interference. [3]

Q3: Does Tween 80 affect the mass spectrometry analysis? A3: Yes, it can. Tween 80 is known to cause ion suppression, which can lower the signal intensity of your analyte. To compensate for this and ensure quantitative accuracy, it is crucial to use a stable isotopically labelled internal standard for your analyte. [3]

References

Troubleshooting Guide: Lifirafenib Carryover Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Carryover in HPLC-MS/MS can lead to inaccurate quantification. The table below summarizes common causes and specific solutions based on the validated method for Lifirafenib [1].

Potential Cause Specific Checks & Solutions Technical Details from this compound Method

| Adsorption to Surfaces | • Use Additives: Add 0.1% Tween 80 to the urine sample diluent [1]. • Thorough Washing: Implement extensive washing steps for containers and autosampler parts [1]. | The method for this compound in urine used 0.1% Tween 80 in the diluent (50% methanol) and a 3x washing procedure for sample containers to overcome nonspecific adsorption [1]. | | Autosampler Carryover | • Needle Wash: Optimize the needle wash solution and cycle. Use a strong wash solvent (e.g., high organic content) and ensure the wash cycle runs before and after injection. • Inspect Hardware: Check for worn syringe parts or injector rotor seals that may trap analyte. | The this compound method used an extensive needle wash procedure with a solution of acetonitrile: water: formic acid: tween 80 (50:50:0.1:0.1, v/v/v/v) to minimize carryover to less than 20% of the LLOQ and 5% for the IS [1]. | | Incomplete Elution / Column Memory | • Strong Mobile Phase: Ensure the mobile phase strength is sufficient to elute the analyte. • Longer Gradient/Strong Wash: Incorporate a washing step at the end of the gradient with a very strong solvent (e.g., 95% organic) and extend the column re-equilibration time. • Dedicated Column: Use a column dedicated to this method if the issue persists. | The chromatographic separation for this compound used a gradient elution with a mobile phase containing 0.1% formic acid, which aids in peak shape and elution [1]. | | Contaminated Solvent Lines or Source | • Use Fresh Solvents: Prepare fresh mobile phases and wash solutions regularly. • Flush System: Flush the entire system, including piston seals and purge valve lines, with a strong solvent. | The method specifies the use of chromatographic grade methanol and acetonitrile, which is critical for preventing contamination-related issues [1]. | | Source of Carryover | Diagnostic Steps | Corrective Actions | | Sample Introduction System | • Blank After High Cone.: Inject a blank sample immediately after a high-concentration calibration standard or QC. A peak in the blank indicates carryover. • Test Needle Wash: Manually collect and analyze the needle wash solvent to check for contamination. | • Re-optimize the needle wash solvent composition and volume. • Increase wash time or number of cycles. • Replace worn autosampler parts. | | Analytical Column | • Inject Blank: If a peak appears in a blank run after a column wash cycle, the column may be the source. | • Incorporate a stronger or longer washing step at the end of the gradient. • Replace the column if the issue cannot be resolved. | | MS Ion Source | • Monitor Baseline: Observe the baseline at the analyte's retention time in a blank injection. A consistent elevation can indicate source contamination. | • Perform more frequent and thorough source cleaning according to the manufacturer's guidelines. |

Experimental Protocol: Verification of Carryover

Here is a detailed methodology, based on standard bioanalytical practice and the approach used in the this compound validation, to verify that carryover is controlled in your method [1] [2].

  • Solution Preparation:

    • Prepare a blank matrix (plasma or urine without the analyte and internal standard).
    • Prepare a high-concentration sample at the upper limit of quantification (ULOQ).
  • Injection Sequence:

    • Inject the blank matrix and record the chromatogram.
    • Inject the ULOQ sample.
    • Immediately following the ULOQ, inject the blank matrix again (this is the "carryover blank").
  • Evaluation:

    • In the "carryover blank" chromatogram, the peak area at the retention time of the analyte should be ≤ 20% of the peak area of the lower limit of quantification (LLOQ) sample.
    • The peak area for the internal standard in the blank should be ≤ 5% of the peak area in the averaged LLOQ samples.
    • The this compound method successfully met these criteria through the measures described in the troubleshooting table [1].

Workflow for Systematic Carryover Investigation

The following diagram outlines a logical workflow to diagnose and address carryover issues systematically.

Start Observed Carryover in Blank Injection Step1 Inject Blank After Needle Wash Cycle Start->Step1 Step2 Carryover Still Present? Step1->Step2 Step3a Issue is in Autosampler/Needle Step2->Step3a No Step3b Inject Blank After Column Wash Cycle Step2->Step3b Yes Act1 Optimize Wash Solvent & Cycle (See Table) Step3a->Act1 Step4 Carryover Still Present? Step3b->Step4 Step5a Issue is Column Memory Effect Step4->Step5a Yes Step5b Issue is MS Ion Source Contamination Step4->Step5b No Act2 Implement Stronger/ Longer Column Wash Step Step5a->Act2 Act3 Clean MS Ion Source According to Manual Step5b->Act3

The most critical step for reducing this compound carryover is addressing its adsorptive nature by incorporating a surfactant like Tween 80 into your sample diluent [1].

References

matrix effect mitigation Lifirafenib bioanalytical method

Author: Smolecule Technical Support Team. Date: February 2026

How to Detect and Evaluate Matrix Effects

Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of your analyte in the mass spectrometer, leading to signal suppression or enhancement [1] [2]. The table below summarizes reliable techniques for their detection.

Method Description Outcome & Best Use
Post-Column Infusion [2] Infuse analyte standard post-column while injecting a blank sample extract. Qualitative: Identifies chromatographic regions with ion suppression/enhancement. Ideal for initial method development.
Post-Extraction Spike [1] [2] Compare analyte signal in neat solution vs. analyte spiked into a blank matrix extract. Quantitative: Calculates the absolute percentage of ion suppression/enhancement at a specific concentration.
Slope Ratio Analysis [2] Compare slopes of calibration curves in neat solution vs. matrix; (slope_matrix / slope_solution) * 100. Semi-Quantitative: Evaluates matrix effect across a concentration range. Good for validation.

Strategies to Mitigate Matrix Effects

Once detected, you can use the following strategies to minimize or compensate for matrix effects. The following workflow outlines the decision process for selecting the right strategy.

Start Start: Matrix Effect Detected Q1 Is High Sensitivity Required? Start->Q1 Minimize Strategy: Minimize ME Q1->Minimize Yes Compensate Strategy: Compensate for ME Q1->Compensate No Q2 Is a Blank Matrix Available? Path4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) Q2->Path4 Yes Path5 Use Matrix-Matched Calibration Standards Q2->Path5 Yes Path6 Apply Standard Addition Method Q2->Path6 No Path1 Optimize Sample Prep (e.g., improve clean-up) Minimize->Path1 Path2 Adjust Chromatography (e.g., increase separation) Minimize->Path2 Path3 Tune MS Parameters (e.g., source settings) Minimize->Path3 Compensate->Q2

Based on the strategy from the workflow, here are the specific actions you can take:

  • To Minimize Matrix Effects

    • Optimize Sample Preparation: A more selective sample clean-up can remove interfering compounds. The validated method for Lifirafenib uses protein precipitation for plasma [3]. For urine, the method notes a specific pre-treatment step: adding Tween 80 to prevent non-specific adsorption before centrifugation [3].
    • Adjust Chromatographic Conditions: Modify the HPLC method to increase separation between the analyte peak and the regions where matrix interferences elute. This can be achieved by changing the gradient, using a different column, or adjusting the mobile phase pH [1] [2].
    • Tune MS Parameters: Adjusting ion source parameters (like gas flows and temperatures) can sometimes reduce susceptibility to matrix effects [2].
  • To Compensate for Matrix Effects

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold-standard approach [1] [2]. The SIL-IS has nearly identical chemical and chromatographic properties to this compound, so it experiences the same matrix effects, allowing for accurate correction [4].
    • Use Matrix-Matched Calibration Standards: Prepare your calibration curve in the same blank matrix as your study samples (e.g., drug-free human plasma) to ensure standards and samples are affected similarly [1] [2].
    • Apply the Standard Addition Method: This technique involves spiking known amounts of the analyte directly into each individual sample. It is particularly useful for difficult matrices where a true blank is unavailable, though it is more labor-intensive [1].

Troubleshooting Common LC-MS/MS Issues

The table below addresses specific problems you might encounter during method development or application.

Problem Possible Cause Solution & Recommended Action

| High variability in accuracy/precision | Significant, variable matrix effects between different sample lots [2]. | 1. Use a SIL-IS for reliable correction [2]. 2. Evaluate ME using the post-extraction spike method with at least 6 different matrix lots [2]. | | Signal loss over an analytical run | Build-up of matrix components in the ion source, causing progressive ionization suppression [2]. | 1. Improve sample clean-up. 2. Use a divert valve to direct the initial and late eluting solvent front to waste, preventing source contamination [2]. | | Low or inconsistent recovery of this compound from urine | Non-specific adsorption of the drug to container walls [3]. | Add a small amount of surfactant (e.g., Tween 80) to the urine samples prior to extraction, as done in the validated method [3]. |

Experimental Protocol: Post-Extraction Spike Method

This procedure provides a quantitative measure of matrix effect for your specific method [2].

  • Prepare Solutions:

    • Set A (Neat Solutions): Prepare at least three quality control (QC) levels (e.g., Low, Mid, High) of this compound in a neat mobile phase solution.
    • Set B (Post-Extraction Spiked): Take aliquots of the final extracted sample from at least six different sources of blank matrix (e.g., plasma from different donors). Spike them with the same amounts of this compound used in Set A.
  • Analyze and Calculate:

    • Analyze both sets (A and B) using your LC-MS/MS method.
    • For each concentration level, calculate the Matrix Factor (MF): MF = (Peak Area of analyte in spiked matrix extract B) / (Peak Area of analyte in neat solution A)
    • An MF of 1.0 indicates no matrix effect; <1.0 indicates suppression; >1.0 indicates enhancement. The variability (expressed as %CV) of the MF across the different matrix lots should also be assessed.

References

improving Lifirafenib chromatographic separation Phenomenex Luna C18

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC-MS/MS Method for Lifirafenib

The following table summarizes the core parameters of the validated method for determining this compound in human plasma and urine [1].

Parameter Specification
Analytical Column Phenomenex Luna C18
Detection Method Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Elution Mode Gradient Elution
Plasma Linear Range 10 - 10,000 ng/mL
Urine Linear Range 1 - 200 ng/mL
Precision (Accuracy) Within ±15%
Plasma Sample Prep Protein Precipitation
Urine Sample Prep Addition of Tween 80 (to prevent adsorption), followed by centrifugation

Troubleshooting Guide & FAQs

Here are answers to some specific issues you might encounter while working with this method.

Question: The method uses "gradient elution." What should I do if I experience poor peak shape or retention time instability?

  • Potential Cause: Incomplete column equilibration or mobile phase issues.
  • Solutions:
    • Ensure Adequate Equilibration: With gradient methods, it is critical to allow sufficient time for the column to re-equilibrate to the initial solvent conditions after each run. Extend the equilibration time in your method if you notice retention time drift.
    • Check Mobile Phase pH and Purity: Use high-purity solvents and reagents. Ensure the pH of your aqueous mobile phase is consistent and accurately prepared.
    • Verify Gradient Profile: Double-check the programming of your gradient timetable for any errors. A delayed or incorrect gradient can severely impact retention and separation.

Question: How can I prevent the loss of this compound in urine samples due to non-specific adsorption?

  • Potential Cause: Adsorption of the analyte to the walls of collection tubes or autosampler vials.
  • Solution: The published method specifically addresses this by adding Tween 80 to the urine samples before centrifugation and analysis [1]. This surfactant helps coat the surfaces and prevents the drug from sticking.

Question: The method was validated for clinical pharmacokinetics. How can I ensure its reliability in my lab?

  • Solution: Perform a partial validation. The original study demonstrated that the method was robust and met acceptance criteria for:
    • Matrix Effect: Evaluated and found to be acceptable.
    • Stability: The stability of this compound in processed and stored samples was validated.
    • Carryover: Checked and deemed acceptable. You should replicate these key validation experiments in your own laboratory system to confirm performance [1].

Experimental Workflow for this compound Analysis

The diagram below outlines the key steps for sample preparation and analysis of this compound in plasma and urine, based on the established protocol.

Start Start Sample Preparation Plasma Plasma Sample Start->Plasma Urine Urine Sample Start->Urine PP Protein Precipitation Plasma->PP Tween Add Tween 80 Urine->Tween Centrifuge Centrifugation PP->Centrifuge Tween->Centrifuge HPLC_MSMS HPLC-MS/MS Analysis (Phenomenex Luna C18, Gradient Elution, ESI+) Centrifuge->HPLC_MSMS Result Quantification Result HPLC_MSMS->Result

Optimization Strategies for Further Development

The published method is a proven starting point. If you need to adapt it, consider these strategies informed by general chromatography principles and the specific properties of this compound:

  • Adjust Gradient Profile: If you need to improve the separation from other compounds in your sample, fine-tuning the gradient timetable (slope, duration, and composition of the organic phase) is the most impactful parameter.
  • Modify Column Temperature: The method does not specify a column temperature. Testing different temperatures (e.g., 30°C, 40°C, 50°C) can influence retention time and peak shape.
  • Consider Alternative Stabilizers: While Tween 80 worked for urine, other stabilizers like esterase inhibitors (e.g., sodium fluoride) have been used successfully for unstable compounds in plasma, as seen in methods for other drugs [2].

References

Lifirafenib inter-assay intra-assay precision improvement

Author: Smolecule Technical Support Team. Date: February 2026

Lifirafenib Technical Profile & Assay Considerations

The table below summarizes the key technical characteristics of this compound, which are fundamental for any assay development work.

Characteristic Description
Drug Name This compound (BGB-283) [1] [2]
Primary Targets BRAF (V600E mutant and wild-type), wild-type A-RAF, wild-type C-RAF, EGFR [1] [3] [2]
Additional Activity Inhibits mutant forms of K-RAS and N-RAS [2]
Classification RAF family kinase inhibitor and EGFR inhibitor [2]
Reversibility Reversible inhibitor [1]
Clinical Dose (RP2D) 30 mg once daily [1]

Pathways for Precision Improvement

In the absence of specific protocols, you can build a robust assay development strategy by focusing on the core biology of this compound. The following pathway diagram illustrates its mechanism of action, which is critical for designing biologically relevant assays.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) Mutant RTK->RAS Activation RAF_Dimers RAF Dimers (BRAF/CRAF) RAS->RAF_Dimers Promotes Dimerization MEK MEK RAF_Dimers->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->RAF_Dimers Inhibits This compound->MEK Downstream Effect This compound->ERK Downstream Effect

Frequently Asked Questions & Troubleshooting

Based on the established clinical profile of this compound, here are potential solutions to common challenges you might encounter in a research setting.

  • What could cause unexpectedly low efficacy of this compound in our cellular models?

    • Check for Adaptive Resistance: In some cancer types, particularly colorectal cancer (CRC), feedback reactivation of the MAPK pathway via EGFR is a known resistance mechanism [4] [1]. Consider combining this compound with an EGFR inhibitor in your assays to see if this restores efficacy.
    • Verify Mutation Status: this compound is most effective against tumors with BRAF V600E/K mutations [1]. Confirm the mutation status of your cell lines or models. It also shows activity in some KRAS-mutant tumors (e.g., NSCLC, endometrial) but not in KRAS-mutant colorectal cancer [1] [3].
    • Assay RAF Dimerization State: As a RAF dimer inhibitor, this compound's activity is highly dependent on the dimeric state of RAF in your experimental system [5]. Resistance can arise from mechanisms that promote RAF dimerization.
  • How can we model combination therapies with this compound in preclinical studies?

    • MEK Inhibitor Combinations: Co-targeting MEK downstream of RAF is a validated strategy to enhance pathway suppression and overcome resistance, as seen with other RAF inhibitors [4] [6]. The combination of a novel RAF inhibitor (brimarafenib) with the MEK inhibitor mirdametinib has shown synergistic effects in NRAS-mutant melanoma models [6].
    • Rationale for Combinations: The synergy arises because MEK inhibition not only blocks ERK signaling but also alters feedback loops, leading to the accumulation of inactive MEK bound to CRAF, which further shuts down the pathway [6].
  • What are the critical pharmacokinetic (PK) parameters to measure in assays?

    • While specific PK data for this compound is limited in the public domain, the Recommended Phase II Dose (RP2D) established in clinical trials is 30 mg once daily [1]. This can serve as a reference point for designing in vivo dosing regimens.

Suggested Experimental Workflow for Assay Development

To systematically address precision, you can adopt this general workflow for quantifying drug response, integrating the considerations above.

G Step1 1. Model Selection & Validation (BRAF V600E/K, KRAS mutant) Step2 2. Treatment Setup (this compound ± Combination Agents) Step1->Step2 Step3 3. Endpoint Analysis (Cell Viability, pERK, Apoptosis) Step2->Step3 Step4 4. Data Quality Check (Replicate Concordance, Z'-factor) Step3->Step4 Step5 5. Troubleshoot & Optimize Step4->Step5 Step5->Step2 Refine Conditions

References

Adverse Events (AEs) of Lifirafenib in Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the treatment-related adverse events observed in a Phase 1b study of lifirafenib in combination with mirdametinib [1] [2] [3].

Adverse Event All Grades (%) Grade ≥3 (%) Notes
Dermatitis Acneiform 42.3 (Not specified) Most common AE [3].
Fatigue 32.4 (Not specified) [3]
Diarrhea 26.8 (Not specified) [3]
Alopecia 18.0 (Not specified) [1] [2]
Nausea 17.0 (Not specified) [1] [2]
Platelet Count Decreased 18.0 5.6 [1] [2] [3]
Alanine Aminotransferase Increased 16.0 (Not specified) [1] [2]

This combination demonstrated a favorable safety profile, with a low incidence of dose-limiting toxicities (DLTs) and treatment discontinuations due to AEs [1] [2] [3].

Adverse Events of this compound Monotherapy

For context, the most common grade ≥3 adverse events for this compound as a single agent were different from those in the combination, as shown in the table below [4] [5] [6].

Adverse Event Grade ≥3 (%)
Hypertension 17.6
Fatigue 9.9
Dose-Limiting Toxicities (DLTs) Notes
Reversible Thrombocytopenia [4] [5]
Non-hematologic Toxicity [4] [5]

The maximum tolerated dose (MTD) for monotherapy was established at 40 mg once daily, and the recommended Phase 2 dose (RP2D) was 30 mg once daily [4] [6].

Management and Troubleshooting Guidance

Based on the general management principles for BRAF and MEK inhibitors [7] and trial findings, here are practical guidance points.

  • Dermatologic Toxicity Management: For dermatitis acneiform, proactive skincare and topical treatments are recommended [7]. For severe or persistent cases, consider dose interruption or reduction of the causative drug; dermatitis acneiform is classically associated with EGFR inhibition (a target of this compound) [4] [7].
  • General Management Strategy: Most AEs with this drug class are grade 1-2 and often occur early in treatment [7]. Supportive care is the first line of management. For more persistent or moderate AEs, temporary dose interruption is recommended, followed by dose reduction if necessary [7]. In the Phase 1b combination trial, dose modifications due to TEAEs were implemented in 57.7% of patients, while treatment discontinuation occurred in only 5.6% [3].
  • Monitoring Recommendations: The clinical trials highlight the importance of regular monitoring including [4] [7]:
    • Blood pressure monitoring for hypertension.
    • Complete blood counts to monitor for thrombocytopenia.
    • Liver function tests (e.g., ALT).
    • Regular clinical assessment for fatigue, diarrhea, and nausea.

Experimental Protocol & Mechanistic Workflow

The following diagram illustrates the workflow for investigating the combination therapy's effects and mechanisms, as demonstrated in the cited research [8].

G start Start: Establish Rationale in_vitro In Vitro Analysis start->in_vitro in_vivo In Vivo Validation in_vitro->in_vivo IC50 IC50 in_vitro->IC50 Cell viability assays (Resazurin) synergy synergy in_vitro->synergy Synergy analysis (SynergyFinder) apoptosis apoptosis in_vitro->apoptosis Apoptosis assays (Annexin V/PI staining) mech_analysis Mechanistic Analysis in_vivo->mech_analysis tumor_growth tumor_growth in_vivo->tumor_growth Mouse xenograft models (Tumor volume measurement) survival survival in_vivo->survival Survival analysis conclusion Conclusion & Clinical Translation mech_analysis->conclusion western_blot western_blot mech_analysis->western_blot Western Blot (pERK, ERK, pMEK) transcriptomics transcriptomics mech_analysis->transcriptomics Transcriptomic & Proteomic analysis

Key Methodologies for Investigating Combination Therapy [8]:

  • IC50 and Drug Synergy Analysis: Cell viability is assessed (e.g., using Resazurin) after 72-hour treatment with the drug combination. IC50 values are calculated, and synergy is analyzed using algorithms like SynergyFinder [8].
  • Apoptosis Assay: Cells are treated for 48 hours, then stained with Propidium Iodide and Annexin V. Apoptosis is quantified using flow cytometry [8].
  • Western Blotting: Protein extracts from treated cells are analyzed to detect changes in MAPK pathway signaling proteins (e.g., pERK, ERK, pMEK) using specific antibodies [8].
  • In Vivo Studies: Patient-derived tumor xenografts in mouse models are used. Tumor growth and animal survival are monitored to validate the combination's efficacy in a living organism [8].

Key Takeaways for Researchers

  • Different Toxicity Profiles: The AE profile of this compound monotherapy (dominated by hypertension and fatigue) differs from that of the This compound + mirdametinib combination (dominated by dermatological and gastrointestinal events) [4] [1] [2].
  • Favorable Combination Safety: The combination with mirdametinib appears to have a manageable and favorable safety profile, allowing for dose modification rather than outright discontinuation in most cases [2] [3].
  • Proactive Management is Key: Successful management relies on proactive monitoring, prompt supportive care, and adherence to dose modification protocols for specific AEs [7].

References

reducing dermatitis acneiform side effect Lifirafenib Mirdametinib

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Profile & Incidence of Dermatitis Acneiform

The table below summarizes the key clinical data on this adverse event from the Phase 1b trial (NCT03905148) investigating the lifirafenib and mirdametinib combination [1] [2]:

Aspect Clinical Findings
Overall Incidence 42.3% of patients (n=71)
Severity (Grade 3+) Specific incidence not reported; overall safety profile showed low rates of high-grade events and discontinuations [1].
Onset & Course Typical onset and course for this combination are not detailed in the available data. For MEK inhibitor monotherapy (mirdametinib), rash is very common (up to 90% in adults) [3].
Management Approach Use of oral tetracycline antibiotics (e.g., doxycycline) as prophylactic and active treatment [4].

Underlying Mechanism of Action

Dermatitis acneiform is an on-target, mechanism-based toxicity. The combination of this compound (a pan-RAF inhibitor) and mirdametinib (a MEK inhibitor) creates a vertical blockade of the MAPK signaling pathway, which is crucial for normal cell growth, differentiation, and survival [5] [6]. This profound inhibition disrupts normal function and homeostasis in epidermal keratinocytes and hair follicles, leading to the observed skin rash [7].

The following diagram illustrates this mechanism and the resulting clinical effect:

G Growth Factor Growth Factor RAS RAS Growth Factor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Growth & Differentiation Cell Growth & Differentiation ERK->Cell Growth & Differentiation This compound (RAF Inhibitor) This compound (RAF Inhibitor) This compound (RAF Inhibitor)->RAF Mirdametinib (MEK Inhibitor) Mirdametinib (MEK Inhibitor) Mirdametinib (MEK Inhibitor)->MEK MAPK Pathway Inhibition MAPK Pathway Inhibition Follicular Toxicity Follicular Toxicity MAPK Pathway Inhibition->Follicular Toxicity Dermatitis Acneiform Dermatitis Acneiform Follicular Toxicity->Dermatitis Acneiform

Troubleshooting Guide & Management Protocols

Here are actionable strategies for monitoring and managing this adverse event:

Pre-Emptive Prophylaxis
  • Oral Antibiotics: Initiate a tetracycline-class antibiotic (e.g., doxycycline or minocycline) upon starting the combination therapy. This is supported by management principles for skin reactions to EGFR inhibitors, which share a similar mechanism-based toxicity profile [4].
  • Skin Care Regimen: Advise patients to use mild, alcohol-free skin cleansers and non-comedogenic moisturizers regularly. They should avoid harsh topical products like those containing retinoic acid, benzoyl peroxide, or salicylic acid, which can exacerbate skin irritation [4].
Active Eruption Management
  • Symptomatic Control: For pruritus (itching), oral antihistamines can provide relief [8].
  • Topical Therapies: Low-to-mid potency topical corticosteroids (e.g., hydrocortisone, desonide) can help reduce inflammation [4].
  • Dose Modification: Adhere to the protocol-defined dose modification guidelines. The Phase 1b study demonstrated that dose adjustments were an effective and frequently used strategy (57.7% of patients required modification), allowing treatment to continue while managing toxicity [1] [2].
Monitoring & Communication
  • Close Dermatological Assessment: Implement regular skin evaluations to grade the severity of the rash and monitor for secondary infections.
  • Clear Patient Guidance: Educate patients to report the rash promptly and emphasize the importance of not squeezing or scratching lesions to prevent scarring or infection [8].

Frequently Asked Questions (FAQs)

Q1: Is dermatitis acneiform a reason to discontinue the this compound and mirdametinib combination? A1: Not necessarily. In the clinical trial, this side effect infrequently led to permanent discontinuation (5.6% of patients discontinued treatment due to any treatment-emergent adverse event) [1] [2]. The management strategy typically involves proactive treatment and dose modification before considering discontinuation.

Q2: How is this drug-induced rash different from classic acne vulgaris? A2: Unlike acne vulgaris, acneiform eruptions typically appear suddenly, are monomorphic (lesions look very similar), and lack the open and closed comedones (blackheads and whiteheads) characteristic of acne. They can also occur on areas beyond typical seborrheic regions, such as the trunk and extremities [7] [8].

Q3: What is the typical prognosis for this rash? A3: With appropriate management, the condition often improves within a few weeks. For persistent skin changes, treatment options may include continued oral antibiotics or topical therapies [8].

References

optimizing Lifirafenib dose modification guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Lifirafenib Dosing & Dose-Limiting Toxicities

The following table summarizes the established dosing and primary dose-limiting toxicities (DLTs) from clinical studies.

Parameter This compound Monotherapy (Phase I) [1] [2] This compound + Mirdametinib (Phase Ib) [3] [4]
Recommended Phase II Dose (RP2D) 30 mg, taken orally once daily [1] [2] Multiple dosing regimens were tested (see below)
Maximum Tolerated Dose (MTD) 40 mg, taken orally once daily [1] [2] Under evaluation (Study ongoing)
Identified Dose-Limiting Toxicities (DLTs) Reversible thrombocytopenia; Non-hematologic toxicity [1] [2] Low incidence; specific DLTs not detailed in available data [3] [4]
Common Dosing Schedules in Studies Once daily dosing in 21-day cycles [1] [2] Tested regimens included continuous daily dosing and intermittent schedules (e.g., 5 days on/2 days off) [3]

For the combination therapy with mirdametinib, the phase 1b dose-escalation study explored several dosing levels and schedules to find the optimal balance [3]. The determined recommended phase 2 dose (RP2D) for the combination should be referenced from the final study publications or clinical trial registry.

Managing Common Adverse Events

Managing treatment-related adverse events is crucial for maintaining dose intensity. The table below lists common events and their reported management strategies from trials.

Adverse Event Incidence in Monotherapy [1] [2] Incidence in Combination with Mirdametinib [3] [4] Reported Management Strategies in Clinical Trials
Hypertension 17.6% (Grade ≥3) [1] [2] Not specifically reported as a top event Requires monitoring; standard antihypertensive therapy likely employed
Fatigue 9.9% (Grade ≥3) [1] [2] 32.4% (All grades) [3] [4] Dose modification/interruption based on severity
Skin Toxicity (Dermatitis Acneiform) Not a prominent feature in monotherapy studies 42.3% (All grades) [3] [4] Topical therapies; dose modification for severe cases
Gastrointestinal (Diarrhea, Nausea) Not a prominent feature in monotherapy studies Diarrhea: 26.8%; Nausea: 17% (All grades) [3] [4] Standard supportive care (e.g., anti-diarrheals, anti-emetics)
Thrombocytopenia Identified as a DLT [1] [2] 18% (All grades, decreased platelet count) [3] [4] Required dose interruption/reduction; described as reversible
Hepatic Toxicity (ALT Increase) Not a prominent feature in monotherapy studies 16% (All grades) [3] [4] Monitoring of liver function tests

Mechanism of Action & Therapeutic Strategy

Understanding the scientific rationale behind this compound is key for researchers. The diagram below illustrates its unique mechanism and the logic for combining it with a MEK inhibitor.

G cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound, Active) RTK->RAS Activates RAF_Dimer RAF Dimer (Active) RAS->RAF_Dimer Activates RAS->RAF_Dimer MEK MEK (Active) RAF_Dimer->MEK Phosphorylates RAF_Dimer->MEK ERK ERK (Active) MEK->ERK Phosphorylates MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Translocates to This compound This compound (RAF dimer & EGFR inhibitor) This compound->RAF_Dimer Inhibits Mirdametinib Mirdametinib (MEK inhibitor) Mirdametinib->MEK Inhibits

This compound is a novel, investigational RAF dimer inhibitor that also targets EGFR [2] [4]. Unlike first-generation BRAF inhibitors, it is designed to block the activity of both monomeric and dimeric forms of RAF kinases, which is particularly important in tumors with KRAS/NRAS mutations where RAF dimerization drives the cancer [5] [4]. This broader inhibition profile is the rationale for its activity across different mutation types.

The combination with mirdametinib, a MEK inhibitor, represents a vertical pathway blockade strategy [3]. By simultaneously targeting two different nodes (RAF and MEK) in the same pathway, the goal is to achieve a more profound and sustained suppression of the MAPK signaling cascade, thereby overcoming or delaying the emergence of drug resistance commonly seen with single-agent therapies [6] [3].

Key Takeaways for Researchers

  • Start with the RP2D: For monotherapy, the established starting dose is 30 mg orally, once daily [1] [2].
  • Monitor Key Toxicities Closely: Prioritize monitoring for hypertension, fatigue, thrombocytopenia, and skin reactions. The toxicity profile shifts when combined with mirdametinib, with a higher incidence of skin and gastrointestinal events [1] [3].
  • Employ Proactive Management: Clinical trials managed these AEs through dose interruptions, reductions, and standard supportive care [1] [2]. The reversible nature of key toxicities like thrombocytopenia means close monitoring allows for safe management.

References

overcoming MAPK pathway reactivation after Lifirafenib treatment

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Combination Therapy

Vertical inhibition of the MAPK pathway by combining Lifirafenib (a RAF inhibitor) with a MEK inhibitor is a promising approach to overcome or prevent resistance.

  • Supporting Clinical Data: An ongoing Phase 1b study (NCT03905148) is investigating this compound in combination with SpringWorks Therapeutics' MEK inhibitor, Mirdametinib, in patients with advanced solid tumors harboring RAS, RAF, and other MAPK pathway aberrations [1].
  • Reported Efficacy: As of April 2023, the combination showed antitumor activity across various tumor types [1]. The dose-expansion phase of the study will further evaluate efficacy using a tumor-agnostic, biomarker-selected approach [1].
  • Proposed Mechanism: This strategy aims to vertically inhibit the MAPK pathway, potentially overcoming feedback loops that lead to treatment resistance in RAS-mutant solid tumors [2] [3].

Mechanisms of Resistance and Investigation Strategies

Understanding specific resistance mechanisms is crucial for developing effective countermeasures. The table below outlines potential mechanisms and corresponding experimental approaches for investigation.

Mechanism of Resistance Description / Key Mediators Suggested Experimental Approaches & Assays

| Alternative Pathway Activation | Upregulation of Receptor Tyrosine Kinases (RTKs) like FGFR3, leading to RAS re-activation and MAPK reactivation [4]. | • Phospho-RTK Array to identify upregulated RTKs [4]. • Western Blot to confirm MAPK reactivation (pMEK, pERK) [4]. | | RAS-mediated Reactivation | Ras activation (elevated Ras-GTP) can confer resistance to RAF inhibition by reactivating the MAPK pathway downstream of the drug target [4]. | • Ras Activation Assay (GTP-bound Ras pull-down) to measure Ras activity [4]. | | Secondary Mutations | The emergence of activating mutations in downstream pathway components, such as MEK [4]. | • Genomic DNA Sequencing of key pathway genes (e.g., KRAS, NRAS, MEK1) from post-treatment samples [4]. |

Experimental Protocol: Key In Vitro & In Vivo Models

The following workflows summarize established methodologies from recent studies for modeling and overcoming resistance.

In Vitro Workflow for Resistance Mechanism Identification

This protocol outlines the generation of resistant cell lines and subsequent analysis, based on methods used to study first-generation BRAF inhibitors [4].

Start Start: Parental BRAF-mutant Cell Line (e.g., A375) GenRes Generate Resistant Cells Start->GenRes DoseEsc Chronic treatment with increasing doses of this compound (over ~4 months, ~30 passages) GenRes->DoseEsc ResClone Resistant Clones Established DoseEsc->ResClone PhenoChar Phenotypic Characterization ResClone->PhenoChar IC50 Cell Viability Assay (IC50 determination) PhenoChar->IC50 WB1 Western Blot (pERK/ERK, pMEK/MEK) PhenoChar->WB1 MechInv Mechanism Investigation PhenoChar->MechInv RTKArray Phospho-RTK Array MechInv->RTKArray Seq Sequencing (MAPK pathway genes) MechInv->Seq ValRes Validation & Rescue RTKArray->ValRes Seq->ValRes KD Genetic Knockdown (e.g., siRNA) ValRes->KD Combo Combination Drug Testing (e.g., + MEK inhibitor) ValRes->Combo

In Vivo Workflow for Evaluating Combination Therapy

This diagram illustrates a standard in vivo study design to validate the efficacy of a combination therapy identified from in vitro studies.

Imp Implant Resistant Cell Line Xenograft Ran Randomize into Treatment Arms Imp->Ran Arm1 Arm 1: Vehicle Control Ran->Arm1 Arm2 Arm 2: This compound Monotherapy Ran->Arm2 Arm3 Arm 3: MEK Inhibitor Monotherapy Ran->Arm3 Arm4 Arm 4: This compound + MEK Inhibitor Ran->Arm4 Treat Administer Treatments (Oral gavage, daily) Ran->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Term Terminate Study Collect Tumors Monitor->Term Analysis Analysis Term->Analysis TumorVol Tumor Growth Curves Analysis->TumorVol IHC IHC / Western Blot (pERK analysis) Analysis->IHC

Key Takeaways and Future Directions

  • Combination is Key: The most advanced and clinically supported strategy to overcome MAPK reactivation is vertical inhibition using this compound + Mirdametinib [1].
  • Beyond BRAF Mutations: This combination therapy approach is being explored in a tumor-agnostic manner for cancers with various MAPK pathway aberrations (RAS, RAF), not just classic BRAF V600E mutations [1].
  • Stay Updated: The field is rapidly evolving. I recommend setting up publication alerts for the NCT03905148 trial and tracking the development of next-generation RAF inhibitors [3].

References

Technical Support Center: Overcoming EGFR-Mediated Resistance to BRAF Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EGFR-Mediated Resistance Mechanisms

EGFR-mediated resistance represents a critical challenge in targeted cancer therapy, particularly for BRAF-mutant cancers treated with BRAF inhibitors. This resistance arises through multiple molecular mechanisms that reactivate the MAPK signaling pathway despite continued BRAF inhibition. In normal cellular physiology, the MAPK pathway is tightly regulated by feedback mechanisms that maintain homeostasis. However, BRAF V600E mutations constitutively activate this pathway, driving uncontrolled proliferation while simultaneously creating vulnerabilities that can be exploited therapeutically. When BRAF inhibitors are administered, they initially suppress MAPK signaling but simultaneously relieve negative feedback on upstream regulators, particularly receptor tyrosine kinases like EGFR. This feedback reactivation occurs most prominently in colorectal cancer and other specific cancer types where EGFR is highly expressed, leading to limited duration of therapeutic response and eventual disease progression.

The core problem stems from the fundamental biochemistry of RAF inhibitors and their interaction with cellular signaling networks. First-generation BRAF inhibitors such as vemurafenib, dabrafenib, and encorafenib selectively inhibit monomeric BRAF V600E but are much less potent against RAF dimers. When BRAF inhibition relieves ERK-mediated negative feedback on EGFR and other receptor tyrosine kinases, it activates wild-type RAS, which promotes formation of RAF dimers that are resistant to these inhibitors. This paradoxical activation of the pathway creates a biochemical escape route that cancer cells exploit to survive and proliferate despite continued BRAF inhibitor treatment. Understanding these mechanisms is essential for developing effective strategies to overcome resistance and achieve durable clinical responses in patients with BRAF-mutant cancers.

Mechanisms of EGFR-Mediated Resistance

EGFR-mediated resistance to BRAF inhibitors occurs through several well-characterized molecular mechanisms that reactivate MAPK signaling despite continued BRAF inhibition. The table below summarizes the primary resistance mechanisms, their molecular consequences, and the cancer types where each mechanism is most prevalent:

Resistance Mechanism Molecular Consequence Key Detecting Methods Common Cancer Types
Feedback Reactivation of EGFR Relief of ERK-mediated negative feedback increases EGFR signaling, activating wild-type RAS [1] [2] Western blot for pEGFR, pERK; RAS-GTP assays [1] Colorectal Cancer, Thyroid Cancer [1]
Wild-Type RAS Amplification Increased RAS-GTP levels promote RAF dimer formation that is resistant to first-generation BRAF inhibitors [1] FISH, NGS sequencing [1] Colorectal Cancer (recurrent mechanism) [1]
Elevated IGF-1R/PDGFR Signaling Activation of alternative RTKs activates PI3K/AKT survival pathway [3] IHC, Western blot for RTK expression [3] Melanoma [3]
ACK1 Downregulation Decreased EGFR degradation increases EGFR protein expression and signaling duration [4] Western blot, shRNA knockdown experiments [4] Melanoma [4]
Ferroptosis Regulation EGFR overexpression modulates iron metabolism and lipid peroxidation, reducing ferroptosis susceptibility [5] [6] RNA sequencing, iron assays, lipid peroxidation probes [6] BRAF V600E Melanoma [6]

The bow-tie architecture of the EGFR signaling network creates inherent vulnerability to feedback reactivation. This evolutionary conserved structure features diverse inputs (ligands), a conserved core processing unit (non-RTK, small GTPase, PIPs), and diverse outputs (transcriptional responses) with multiple feedback loops [7]. When BRAF inhibitors block signaling through the core, they disrupt negative feedback mechanisms that normally constrain upstream EGFR activity, resulting in pathway rebound that can restore or even exceed original signaling levels. This explains why the rebound in ERK signaling after BRAF inhibition is much greater in colorectal cancer than in melanoma, as EGFR is the dominant RTK in colon epithelium [1].

Beyond canonical EGFR signaling, recent research has uncovered novel mechanisms including ferroptosis modulation as contributors to resistance. In BRAF V600E melanoma, EGFR expression has been linked to regulation of iron metabolism and lipid peroxidation, key components of ferroptosis. Bioinformatics analysis of resistant versus sensitive melanoma cell lines identified EGFR as one of the top hub genes differentially expressed in resistant cells, and its overexpression was confirmed to confer resistance to BRAF inhibitors in clinical samples and in vitro experiments [5] [6]. This suggests that EGFR not only reactivates MAPK signaling but also protects cells from alternative cell death mechanisms that might otherwise eliminate them under therapeutic pressure.

Experimental Detection & Diagnostic Approaches

Core Methodologies for Detecting Resistance Mechanisms

To systematically identify and characterize EGFR-mediated resistance mechanisms, researchers should employ a comprehensive panel of experimental approaches. The table below summarizes key methodologies, their specific applications in resistance detection, and technical considerations for implementation:

Method Category Specific Methods Application in Resistance Detection Technical Considerations
Genetic Alteration Analysis MSK-IMPACT/NGS Panels [1] Detect RAS/RAF amplifications, secondary mutations, copy number variations Target coverage >500x; include matched normal DNA
FISH Analysis [1] Confirm wild-type RAS/RAF genetic amplifications Use break-apart probes; >10 copies defines amplification
RTK Activation Profiling Phospho-RTK Arrays [3] Screen for multiple RTK activation (EGFR, IGF-1R, PDGFR) Use pre-/post-treatment samples for comparison
Western Blot (pEGFR, pERK) [1] Confirm EGFR signaling reactivation Multiple timepoints to capture adaptive response
Signaling Pathway Analysis RAS-GTP Pull-down Assays [1] Measure active, GTP-bound RAS levels Critical for detecting RAS activation pre-/post-treatment
ERK Signaling Dynamic Assays [1] Monitor temporal MAPK pathway reactivation Measure at 0, 2, 6, 24h post-BRAF inhibitor treatment
Functional Studies Inducible Expression Systems [1] Test candidate resistance genes (wild-type RAS) Use doxycycline-controlled systems for temporal regulation
Patient-Derived Xenografts [1] Validate mechanisms in physiologically relevant models Orthotopic implantation maintains tissue context
Detection Workflow Visualization

The following diagram illustrates the experimental workflow for detecting and validating EGFR-mediated resistance mechanisms:

G cluster_0 Initial Resistance Characterization cluster_1 Mechanism Validation cluster_2 Therapeutic A Pre-/Post-Treatment Tumor Sampling B NGS Sequencing (RAS/RAF alterations) A->B C Pathway Phosphoprotein Analysis (pEGFR, pERK) A->C D RAS-GTP Assays (RAF dimerization driver) A->D E In Vitro Modeling (Inducible expression) B->E Identifies candidates C->E Confirms signaling D->E Shows RAS activation F Functional Rescue Experiments E->F G PDX Models (In vivo validation) F->G H EGFR Inhibition Combination Therapy G->H I Next-Generation RAF Dimers G->I J Alternative Modalities (Immunotherapy, Copper) G->J Targeting Targeting ; style=filled; color= ; style=filled; color=

Effective detection of EGFR-mediated resistance requires temporal monitoring of signaling adaptations. The transition from initial response to acquired resistance involves dynamic changes in the signaling network that cannot be captured by single timepoint measurements. Research shows that ERK rebound following BRAF inhibition occurs more rapidly and intensely in colorectal cancer compared to melanoma, often reaching pretreatment levels and explaining the limited single-agent activity of BRAF inhibitors in this context [1]. Implementing serial measurements of key signaling nodes (pEGFR, RAS-GTP, pERK) at strategic timepoints (0, 2, 6, 24 hours) after BRAF inhibitor exposure provides critical insights into the kinetics of adaptive resistance and helps identify the optimal therapeutic window for combination interventions.

For rare or novel resistance mechanisms, functional validation is essential before developing targeted strategies. When genomic analyses identify unexpected alterations such as ACK1 downregulation or wild-type RAS amplification, researchers should employ inducible expression systems to test whether these changes are sufficient to drive resistance [1] [4]. The gold standard for clinical translation involves establishing patient-derived xenograft (PDX) models from pretreatment and progressing lesions, which maintains the tumor architecture and heterogeneity present in patients. These models can be used to test various combination therapies targeting identified resistance mechanisms, providing preclinical evidence for clinical trial design [1].

Signaling Pathway Visualization

Understanding the molecular circuitry of EGFR-mediated resistance is essential for developing effective diagnostic and therapeutic strategies. The following diagram illustrates key resistance mechanisms and their interactions within the MAPK signaling pathway:

G RTK Receptor Tyrosine Kinases (EGFR, IGF-1R, PDGFR) RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP SOS-mediated activation RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP BRAF_mono BRAF V600E (Monomer) RAS_GTP->BRAF_mono In melanoma RAF_dimers RAF Dimers (BRAF/CRAF, BRAF/BRAF) RAS_GTP->RAF_dimers In colorectal cancer MEK MEK BRAF_mono->MEK RAF_dimers->MEK ERK ERK MEK->ERK Feedback Negative Feedback on RTKs ERK->Feedback Feedback->RTK Mech1 Wild-Type RAS Amplification Mech1->RAS_GTP Mech2 ACK1 Loss (Reduced EGFR degradation) Mech2->RTK Mech3 Ferroptosis Pathway Alteration Mech3->ERK BRAFi BRAF Inhibitors (Vemurafenib, Dabrafenib) BRAFi->BRAF_mono BRAFi->RAF_dimers Weak inhibition

The signaling diagram illustrates several critical concepts in EGFR-mediated resistance to BRAF inhibitors. First, the tissue-specific differences in resistance mechanisms become apparent: melanoma cells with BRAF V600E mutations primarily rely on monomeric BRAF signaling, while colorectal cancer cells more readily form RAF dimers even before treatment. This fundamental difference explains why colorectal cancers exhibit more rapid and robust resistance through wild-type RAS amplification and EGFR reactivation [1]. Second, the diagram highlights how first-generation BRAF inhibitors create a therapeutic vulnerability by strongly inhibiting BRAF monomers but only weakly inhibiting RAF dimers. When feedback inhibition on EGFR is relieved, increased RAS activation promotes dimer formation, creating a bypass signaling pathway that restores MEK/ERK activation [2].

The visualization also incorporates non-canonical resistance mechanisms such as ACK1 downregulation and ferroptosis alteration. ACK1 loss represents a post-translational mechanism that increases EGFR stability and signaling duration by reducing receptor degradation, creating resistance even without genetic amplification of EGFR itself [4]. The connection to ferroptosis reflects emerging evidence that cell death pathways beyond apoptosis contribute to therapeutic efficacy, and their modulation by EGFR represents an additional resistance mechanism [5] [6]. This comprehensive view emphasizes that effective therapeutic strategies must address multiple parallel resistance mechanisms that operate at genomic, signaling, and metabolic levels.

Step-by-Step Experimental Protocols

Protocol 1: Investigating EGFR Overexpression & Ferroptosis in Resistance

Purpose: To establish whether EGFR overexpression contributes to BRAF inhibitor resistance through regulation of ferroptosis and to test potential therapeutic combinations to overcome this resistance.

Background: Recent bioinformatics analyses of resistant versus sensitive BRAF V600E melanoma cell lines identified EGFR as a top hub gene differentially expressed in resistant cells, with connections to ferroptosis regulation [5] [6]. This protocol outlines steps to validate and target this mechanism.

  • Step 1: Generate EGFR-Overexpressing Cell Lines

    • Transfect A375 melanoma cells (BRAF V600E) with lentiviral vector encoding EGFR tagged with GFP, using polybrene (8μg/mL) to enhance infection efficiency [6].
    • Select stable transfectants with puromycin (0.6μg/mL) for 14 days and verify EGFR expression via fluorescence microscopy, quantitative PCR, and Western blotting (using antibody NBP3-16228) [6].
    • Include control vector-transfected cells for comparison in all experiments.
  • Step 2: Assess BRAF Inhibitor Sensitivity

    • Treat parental and EGFR-overexpressing cells with increasing concentrations of BRAF inhibitors (vemurafenib, dabrafenib), MEK inhibitors (trametinib), or ERK inhibitors (SCH772984) for 48 hours [6].
    • Measure cell viability using CCK-8 assays and calculate IC50 values for each condition.
    • Expected outcome: EGFR-overexpressing cells will show significantly higher IC50 values, indicating resistance.
  • Step 3: Evaluate Ferroptosis Markers

    • Measure lipid peroxidation in resistant and sensitive cells using C11-BODIPY 581/591 fluorescence probe with or without ferroptosis inhibitor ferrostatin-1 [6].
    • Quantify intracellular iron levels using calcein-AM assay and monitor mitochondrial morphology via transmission electron microscopy.
    • Assess expression of ferroptosis-related genes (GPX4, SLC7A11, FTH1) by Western blot.
  • Step 4: Test Combination Therapies

    • Treat EGFR-overexpressing resistant cells with BRAF inhibitor alone or in combination with EGFR inhibitor (gefitinib) and/or ferroptosis inducers (erastin, RSL3) [6].
    • Measure combination indices to determine synergistic, additive, or antagonistic effects.
    • Use apoptosis assays (Annexin V staining) to distinguish cell death mechanisms.

Troubleshooting Tips:

  • If lentiviral infection efficiency is low, optimize MOI (40 was effective in original studies) and extend puromycin selection period [6].
  • If ferroptosis markers show minimal change, consider alternative cell lines with higher basal iron levels or pre-sensitize with iron supplementation.
  • For weak combination effects, perform time-course experiments to identify optimal treatment sequencing.
Protocol 2: Targeting Mitochondrial Function to Overcome Resistance

Purpose: To exploit mitochondrial vulnerabilities in BRAF inhibitor-resistant melanoma cells using disulfiram as a copper ionophore to induce oxidative stress and mitochondrial dysfunction.

Background: Recent evidence shows that BRAF inhibitor-resistant melanomas develop enhanced mitochondrial network fusion and oxidative phosphorylation capacity. The copper ionophore disulfiram can disrupt mitochondrial function independent of MAPK signaling, providing an alternative approach to overcome resistance [8].

  • Step 1: Establish BRAF Inhibitor-Resistant Cells

    • Generate vemurafenib-resistant (VR) variants of 451Lu and UACC62 BRAF V600E melanoma cells by chronic exposure to increasing vemurafenib doses (0.1-5μM) over 4-6 months [8].
    • Confirm resistance by comparing IC50 values between parental and resistant lines (expect 5-20 fold increase in IC50).
    • Validate maintained BRAF V600E mutation status via sequencing and assess ERK phosphorylation rebound after vemurafenib treatment.
  • Step 2: Assess Disulfiram + BRAF Inhibitor Combination

    • Treat VR cells with vemurafenib (5μM), disulfiram (1.5μM), or their combination for 24-72 hours [8].
    • Measure cell viability using CCK-8 assays and colony formation capacity.
    • Expected outcome: Combination should show significantly enhanced growth inhibition versus either agent alone.
  • Step 3: Characterize Mitochondrial Dysfunction

    • Evaluate mitochondrial morphology via transmission electron microscopy for features of swelling, vacuolization, and disrupted cristae [8].
    • Measure mitochondrial membrane potential using JC-1 dye with flow cytometry and confocal microscopy (shift from red to green fluorescence indicates depolarization).
    • Assess mitochondrial respiration using Seahorse metabolic analyzer (focus on oxygen consumption rate - OCR) and cellular ATP levels using luminescence assays.
  • Step 4: Confirm Copper Dependence & Oxidative Stress Mechanism

    • Pre-treat VR cells with copper chelator tetrathiomolybdate (TTM, 10μM) for 2 hours before disulfiram+vemurafenib combination to confirm copper-dependent effects [8].
    • Measure mitochondrial reactive oxygen species (mt-ROS) using MitoSOX Red dye with flow cytometry.
    • Test rescue with mitochondrial-targeted antioxidant Mito-TEMPO (100μM) to confirm oxidative stress-mediated cell death.

Troubleshooting Tips:

  • If resistant cells do not develop, consider alternative selection strategies including pulsatile dosing or combination with MEK inhibitors to mimic clinical resistance patterns.
  • If disulfiram shows limited efficacy, verify copper sulfate supplementation (100-200nM) in culture media to ensure adequate copper availability.
  • For weak mitochondrial effects, confirm disulfiram batch potency and consider testing additional copper ionophores (elesclomol, DC_AC50).

Emerging Therapeutic Strategies & FAQs

Next-Generation Therapeutic Approaches
  • Next-Generation RAF Inhibitors: Novel RAF inhibitors with distinct structural properties are being developed to overcome dimer-mediated resistance. Unlike first-generation αC-OUT/DFG-IN (CODI) inhibitors (vemurafenib, dabrafenib) that selectively inhibit monomers, newer RAF dimer-selective inhibitors (belvarafenib, LXH254) and paradox breaker inhibitors (PLX8394) can effectively target both monomeric and dimeric RAF forms, preventing ERK reactivation [2]. These agents show promise particularly for non-V600 BRAF mutations that function as dimers.

  • Immunotherapy Combinations: Pembrolizumab, an anti-PD-1 immune checkpoint inhibitor, has emerged as a promising approach to overcome resistance to targeted therapies. Preclinical evidence suggests that prior targeted therapies can enhance tumor immunogenicity and modify the tumor microenvironment, creating synergistic effects when combined with immunotherapy [9]. Clinical trials (KEYNOTE series) demonstrate improved progression-free and overall survival when combining BRAF/MEK inhibitors with pembrolizumab in advanced melanoma, though toxicity management remains challenging.

  • Mitochondrial Targeting: The copper ionophore disulfiram represents a novel approach to overcome resistance by targeting mitochondrial metabolism rather than directly inhibiting MAPK signaling. In BRAF inhibitor-resistant models, disulfiram causes copper-dependent mitochondrial dysfunction through excessive oxidative stress, particularly targeting the TXNIP-TRX2 interaction and impairing mitochondrial respiration [8]. This approach remains effective even when resistance mechanisms have fully reactivated MAPK signaling.

  • Multi-Pathway Inhibition: Given the diversity of resistance mechanisms, rational combination therapies simultaneously targeting multiple pathways show increasing promise. Examples include triple combinations of BRAF + EGFR + MEK inhibitors for colorectal cancer [1], or BRAF + MEK + PI3K/AKT inhibitors for melanomas with IGF-1R-mediated resistance [3]. The key challenge lies in balancing efficacy with manageable toxicity profiles.

Frequently Asked Questions

Q1: Why does EGFR-mediated resistance occur more frequently in BRAF V600E colorectal cancer compared to melanoma?

A1: Colorectal cancers exhibit more prominent EGFR-mediated resistance due to tissue-specific differences in feedback regulation and RAF dimerization dynamics. In colorectal cancer, BRAF inhibition produces a much greater rebound in ERK signaling that can reach pretreatment levels, whereas in melanoma the rebound is more modest. Additionally, EGFR is the dominant receptor tyrosine kinase in colon epithelium, creating greater dependency on this pathway for feedback reactivation [1].

Q2: What are the key experimental differences between adaptive (reversible) and acquired (genetic) resistance?

A2: Adaptive resistance refers to rapid, reversible signaling changes that occur within hours to days of treatment, mediated by feedback reactivation and protein-level adaptations without genetic alterations. Acquired resistance develops over weeks to months and involves selection of genetically distinct subclones with mutations (e.g., RAS mutations), amplifications (e.g., wild-type RAS), or epigenetic changes that confer stable resistance. Adaptive resistance often precedes and facilitates the development of acquired resistance [10].

Q3: How can I determine whether EGFR is the primary driver of resistance in my experimental models?

A3: Several approaches can confirm EGFR's role: (1) Measure phospho-EGFR and phospho-ERK levels before and after BRAF inhibitor treatment - sustained or increased phosphorylation suggests EGFR involvement; (2) Test sensitivity to EGFR inhibitors alone and in combination with BRAF inhibitors - synergistic effects indicate functional importance; (3) Assess RAS-GTP levels - significant increase after BRAF inhibition suggests upstream RTK activation; (4) Evaluate whether EGFR inhibition reverses resistance in colony formation assays [1] [4].

Q4: What controls should be included in experiments studying ferroptosis in BRAF inhibitor resistance?

A4: Essential controls include: (1) Vehicle-treated cells; (2) Ferroptosis inhibitor (ferrostatin-1, 1μM) to confirm ferroptosis-specific effects; (3) Apoptosis inhibitor (Z-VAD-FMK, 20μM) to distinguish from apoptotic death; (4) Iron chelator (deferoxamine, 100μM) to confirm iron dependence; (5) Comparison to known ferroptosis inducers (erastin, RSL3) as positive controls [6] [8].

Q5: Are there biomarkers to predict which patients will develop EGFR-mediated resistance?

A5: Potential predictive biomarkers include: (1) High baseline EGFR expression; (2) Significant increase in RAS-GTP levels after initial BRAF inhibitor treatment; (3) Wild-type RAS amplification detected in circulating tumor DNA; (4) Sustained ERK phosphorylation after 24-48 hours of BRAF inhibitor treatment; (5) Low ACK1 expression associated with increased EGFR stability [1] [4]. However, these biomarkers require further clinical validation.

Conclusion

References

Lifirafenib versus Encorafenib potency BRAF mutant colorectal cancer

Author: Smolecule Technical Support Team. Date: February 2026

Indirect Comparison of BRAF Inhibitors

The table below summarizes the available information on encorafenib and lifirafenib from separate studies.

Inhibitor Drug Type Reported In Vitro IC50 (BRAF V600E CRC models) Key Clinical Efficacy (Trial Data) Key Mechanisms & Notes

| Encorafenib [1] [2] | Group 1 BRAF inhibitor (monomer-selective) | 0.0028 - 0.0382 μM [1] [2] (range across 4 CRC cell lines) | BEACON CRC (Phase 3): mOS 8.4-9.0 mo, ORR 20% in pretreated mCRC (with cetuximab) [3]. BREAKWATER (Phase 3): ORR 60.9% in 1L mCRC (with cetuximab + mFOLFOX6) [3]. | Causes RAF dimer-mediated pathway reactivation; requires combination with anti-EGFR therapy in CRC [1]. | | This compound (BGB-283) [4] | RAF dimer inhibitor & EGFR inhibitor | Specific IC50 values in CRC models not provided in the results. | Phase 1: Confirmed ORR in various BRAF V600E solid tumors (melanoma, thyroid, ovarian). No objective responses in 20 patients with KRAS/NRAS-mutated CRC [4]. | Designed to inhibit RAF dimerization and block EGFR, potentially mitigating a key resistance pathway in CRC [4]. |

Experimental Data and Context

The data in the table comes from distinct experimental setups, which is crucial for interpretation.

  • Encorafenib Potency Assay: The IC50 values were derived from ATP-based cell viability assays (RealTime-Glo MT Cell Viability Assay). BRAF V600E-mutant colorectal cancer cell lines (including WiDr, RKO, Colo 201, LS411N) were treated with a dilution series of the drug (0.001 μM to 10 μM) for 48 hours. Cell viability was measured via luminescence and reported relative to a vehicle-treated control [1] [2].
  • This compound Clinical Focus: The available publication for this compound is a phase I clinical trial report. It focuses on establishing the maximum tolerated dose, safety profile, and preliminary antitumor activity across various solid tumors. It does not provide in vitro potency data (like IC50) specifically for CRC cell lines, which limits a direct preclinical comparison [4].

The following diagram illustrates the key mechanisms of action for each drug class in the context of BRAF V600E mutant colorectal cancer.

EGFR EGFR RAS RAS EGFR->RAS BRAF_monomer BRAF V600E (Active Monomer) RAS->BRAF_monomer BRAF_dimer BRAF/CRAF (Dimer) RAS->BRAF_dimer MEK MEK BRAF_monomer->MEK BRAF_dimer->MEK ERK ERK MEK->ERK Reactivation Pathway Reactivation & Resistance ERK->Reactivation Encorafenib Encorafenib (Group 1 Inhibitor) Encorafenib->BRAF_monomer Inhibits Lifirafenib_RAF This compound (RAF Dimer Inhibitor) Lifirafenib_RAF->BRAF_dimer Inhibits Lifirafenib_EGFR This compound (EGFR Inhibitor) Lifirafenib_EGFR->EGFR Inhibits

Key Insights for Researchers

  • Encorafenib is an established backbone therapy for BRAF V600E mCRC, with robust clinical efficacy proven in phase 3 trials when combined with an anti-EGFR antibody [3] [5]. Its limitation is the feedback reactivation of the MAPK pathway via RAF dimers [1].
  • This compound represents a mechanistically distinct approach by simultaneously targeting RAF dimers and EGFR. This dual action is a rational strategy to overcome the inherent resistance of BRAF-mutant CRC to first-generation BRAF inhibitors [4]. However, its clinical development path and efficacy in CRC remain less established compared to encorafenib.
  • No direct comparative data exists. The lack of head-to-head preclinical or clinical studies means a definitive conclusion on which drug is more potent cannot be drawn. The activity of this compound in RAS-mutant tumors (where it showed no response in CRC [4]) also suggests its profile and optimal use case may differ from encorafenib.

To conclude the current evidence:

  • For a clinically validated, high-efficacy option in BRAF V600E CRC, the data strongly supports encorafenib-based combinations.
  • For investigating a novel mechanism that may overcome dimer-mediated resistance, This compound represents a compelling candidate for further research.

References

Lifirafenib compared to Vemurafenib cell viability IC50

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Inhibitor Potency

The table below summarizes the key information found in the search results.

Inhibitor Reported IC50 / Potency Experimental Context Citation
Lifirafenib "more potent inhibition" compared to other BRAF inhibitors BRAF non-V600 mutant NSCLC cell lines; drug screen showed activity comparable to inhibition of a BRAF V600E line. [1]
Vemurafenib Specific IC50 values for cell viability not found in search results. A study established vemurafenib-resistant (VR) melanoma cell lines, noted by increased IC50 values, but specific numbers were not provided. [2]

Experimental Context and Methodology

The data for this compound comes from a 2020 integrative analysis of BRAF-mutant non-small cell lung cancer (NSCLC) [1]. Here are the key methodological details from that study:

  • Cell Lines: The drug screens were performed in BRAF non-V600 mutant NSCLC cell lines (H2087, H1755, HCC364) and compared to a BRAF V600E mutant line and a BRAF wild-type line (H1648). [1]
  • Viability Assay: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay after a 72-hour incubation with the drugs. [1]
  • Dosing: Compounds were tested at seven distinct concentrations. The concentration ranges were 0.64 nM to 10 uM for BRAF inhibitors (by 5-fold dilution). [1]
  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated. The study also compared the relative IC50 (average IC50 for BRAF mutant cell lines divided by IC50 for BRAF wild type) to estimate the potency of inhibition specific to the mutant cells. [1]

Mechanisms and Resistance Profiles

While a direct IC50 comparison is unavailable, understanding the drugs' mechanisms highlights why their activity may differ.

BRAF_Inhibitor_MOA RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF Kinase RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus Cell Proliferation & Survival ERK->Nucleus Vem Vemurafenib Vem->BRAF Type I Inhibitor (BRAF V600 monomers) Lif This compound Lif->BRAF RAF Dimer Inhibitor (Class 2 & 3 mutants)

  • Vemurafenib is a well-characterized Type I BRAF inhibitor. It is most effective against Class 1 BRAF mutations (like V600E) that signal as active monomers. [3] [4] A major clinical challenge is acquired resistance, often through MAPK pathway reactivation (e.g., via NRAS or MEK1 mutations) or alternative signaling pathways. [5] [4]
  • This compound is a newer agent noted for its activity against non-V600 (Class 2 and 3) BRAF mutations. These classes often function as activated dimers or have kinase-impaired activity, making them less susceptible to vemurafenib. [1] Its broader mechanism may explain the "more potent inhibition" observed in the specific context of non-V600 mutant NSCLC. [1]

References

paradox breaker BRAF inhibitors comparison PLX8394 Lifirafenib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Paradox Breakers Work

The core issue that paradox breaker inhibitors aim to solve is the paradoxical activation of the MAPK signaling pathway caused by first-generation BRAF inhibitors (like vemurafenib and dabrafenib) in cells with wild-type BRAF but activated RAS [1]. This paradox can promote the growth of secondary tumors, such as new skin cancers or the progression of pre-existing RAS-mutant cancers [1].

The diagrams below illustrate how first-generation BRAF inhibitors cause this paradoxical effect and how paradox breakers like PLX8394 avoid it.

G First-Gen BRAFi Causes Paradoxical Activation RTK RTK RAS RAS RTK->RAS RAF Dimer\n(BRAF/CRAF) RAF Dimer (BRAF/CRAF) RAS->RAF Dimer\n(BRAF/CRAF) MEK MEK RAF Dimer\n(BRAF/CRAF)->MEK p-ERK ↑ p-ERK ↑ RAF Dimer\n(BRAF/CRAF)->p-ERK ↑ in wild-type BRAF/ RAS-mut cells ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation 1st-Gen BRAFi 1st-Gen BRAFi 1st-Gen BRAFi->RAF Dimer\n(BRAF/CRAF) Binds one protomer inducing transactivation p-ERK ↑->Cell Proliferation

G PLX8394 as a Paradox Breaker RTK RTK RAS RAS RTK->RAS RAF Dimer\n(BRAF/CRAF) RAF Dimer (BRAF/CRAF) RAS->RAF Dimer\n(BRAF/CRAF) MEK MEK RAF Dimer\n(BRAF/CRAF)->MEK Dimer Disrupted Dimer Disrupted RAF Dimer\n(BRAF/CRAF)->Dimer Disrupted ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PLX8394 PLX8394 PLX8394->RAF Dimer\n(BRAF/CRAF) Disrupts dimer structure p-ERK ↓ p-ERK ↓ Dimer Disrupted->p-ERK ↓ No pathway activation

  • PLX8394 (Plixorafenib): The "Dimer Breaker": This inhibitor has a unique mechanism. It selectively disrupts BRAF-containing dimers (both homodimers and BRAF-CRAF heterodimers) but does not affect CRAF homodimers or ARAF-containing dimers [2]. It inhibits mutant BRAF-driven signaling without causing paradoxical activation in cells with wild-type BRAF and activated RAS, earning it the "paradox breaker" designation [1].
  • Lifirafenib (BGB-283): A "Pan-RAF" and EGFR Inhibitor: this compound is a reversible inhibitor that targets a broader range of kinases, including wild-type A-RAF, B-RAF, C-RAF, B-RAFV600E, and also the epidermal growth factor receptor (EGFR) [3]. Its activity against EGFR is particularly relevant in cancers like colorectal cancer, where EGFR-mediated feedback can drive resistance to first-generation BRAF inhibitors [3].

Comparative Drug Profiles at a Glance

The table below summarizes the key characteristics of PLX8394 and this compound based on available data.

Feature PLX8394 (Plixorafenib) This compound (BGB-283)
Primary Mechanism BRAF-specific dimer disruptor ("paradox breaker") [2] [1] Pan-RAF & EGFR inhibitor [3]
Key Molecular Targets BRAF homodimers, BRAF-CRAF heterodimers [2] A-RAF, B-RAF, C-RAF, B-RAFV600E, EGFR [3]
Paradoxical MAPK Activation Avoids (disrupts dimers) [1] Not specifically reported as a "paradox breaker"

| Reported Clinical Efficacy | - BRAF V600E tumors: Activity in preclinical models [2]

  • BRAF fusion tumors: Activity in preclinical models [2]
  • Clinical trial: Ongoing for BRAF V600E-mutated solid tumors (NCT02428712) [4] [1] | - BRAF V600E melanoma: 5/9 patients with confirmed response [3]
  • Other BRAF V600E tumors: Responses in thyroid cancer (2/2) and low-grade serous ovarian cancer (1/1) [3]
  • KRAS-mutant tumors: Partial responses in NSCLC and endometrial cancer (1/1 each) [3] | | Recommended Phase II Dose (RP2D) | Information not available in search results | 30 mg once daily [3] |

Experimental Data and Key Findings

PLX8394 Preclinical Evidence

Key experiments demonstrate its unique mechanism and efficacy [2] [1]:

  • Cell Line Models: Studies used a panel of cell lines including SK-MEL-239 (BRAF V600E monomer-driven), SK-MEL-239 C4 (BRAF V600E dimer-driven), SK-MEL-2 (NRAS Q61R mutant), and primary human keratinocytes (wild-type RAS/RAF).
  • Signaling Analysis (Western Blot): Treatment with PLX8394 potently inhibited phospho-ERK (p-ERK) in both BRAF V600E monomeric (IC75: 39 nM) and dimeric (IC75: 158 nM) settings. Crucially, it showed almost no effect on p-ERK in keratinocytes or NRAS-mutant cells (IC50 >20 µM), confirming it does not paradoxically activate the pathway [2].
  • Dimer Disruption Assay: In 293H cells expressing various RAF dimers, PLX8394 treatment (IC50 100–300 nM) markedly decreased levels of BRAF homodimers and BRAF-CRAF heterodimers, but not CRAF homodimers, directly demonstrating its "dimer-breaking" function [2].
  • Functional Proliferation Assay: In BRAF wt/KRAS G12D mutant colorectal cancer (CRC) cell lines (e.g., LM-COL-1, ALA, LS513), vemurafenib increased cell proliferation, while PLX8394 did not, proving it avoids functionally promoting growth in RAS-mutant contexts [1].
This compound Clinical Phase I Evidence

The first-in-human phase I trial established its safety and preliminary efficacy [3]:

  • Study Design: Dose-escalation/dose-expansion study in patients with BRAF- or KRAS/NRAS-mutated solid tumors. Primary endpoints were safety, tolerability, and objective response rate (ORR).
  • Dosing Protocol: During dose escalation, this compound was administered once daily in 21-day cycles at doses ranging from 5 mg to 60 mg. The maximum tolerated dose (MTD) was established at 40 mg/day. The recommended phase II dose (RP2D) was 30 mg once daily [3].
  • Efficacy Endpoints (RECIST v1.1): Among patients with BRAF V600E/K melanoma, 5 of 9 achieved a confirmed objective response, including one complete response (CR). Responses were also seen in other BRAF V600E tumors: papillary thyroid cancer (2/2), low-grade serous ovarian cancer (1/1), and KRAS-mutant NSCLC and endometrial cancer (1/1 each) [3].

Current Clinical Status and Future Directions

  • PLX8394/Plixorafenib: A phase II trial is actively recruiting participants with locally advanced or metastatic BRAF V600E-mutated solid tumors, including neuroendocrine carcinoma, melanoma, and thyroid cancer [4]. This indicates ongoing clinical development.
  • This compound: The phase I study (completed in 2017) demonstrated proof-of-concept efficacy. The literature suggests future work should explore this compound alone or in combination for patients resistant to first-generation BRAF inhibitors and in selected RAS-mutant tumors [3]. Combination with the MEK inhibitor mirdametinib is also under investigation [5].

Conclusion for Research and Development

  • PLX8394/Plixorafenib represents a distinct class of BRAF inhibitor whose primary value lies in its ability to prevent paradoxical MAPK activation by disrupting dimerization. This could offer a superior safety profile and be particularly useful in treating tumors driven by dimer-dependent BRAF mutants or fusions, and in patients at risk for RAS-mutant secondary tumors.
  • This compound offers a broader kinase inhibition profile, targeting multiple RAF isoforms and EGFR. This may provide therapeutic benefits in a wider range of MAPK-driven cancers, including those where EGFR signaling contributes to resistance. Its clinical efficacy is already demonstrated across several tumor types in early-phase trials.

References

Lifirafenib antitumor activity different BRAF KRAS NRAS mutations

Author: Smolecule Technical Support Team. Date: February 2026

Antitumor Activity by Tumor Type

Tumor Type Number of Patients with Objective Response / Total Evaluable Objective Response Rate (ORR) Relevant Tumor Mutations Observed in Responders
Low-Grade Serous Ovarian Cancer (LGSOC) 10 / 17 59% Various KRAS, NRAS, and BRAF mutations [1]
Endometrial Cancer 2 / 4 50% BRAF fusion; KRAS mutation [1]
Non-Small Cell Lung Cancer (NSCLC) 2 / 11 18% NRAS mutation; BRAF V600E [1]
All Efficacy-Evaluable Patients 14 / 62 23% Various KRAS (57.7%), BRAF (18.3%), and NRAS (11.3%) mutations [2]

Antitumor Activity by Mutation Type

The activity of lifirafenib, both as a monotherapy and in combination, varies depending on the specific genetic alteration present in the tumor.

Mutation Type Therapy Regimen Reported Antitumor Activity (by Tumor Type)
BRAF V600E/Mutations This compound Monotherapy [3] Objective responses observed in melanoma, thyroid cancer, and ovarian cancer.
This compound + Mirdametinib [2] Responses observed across various solid tumors.
KRAS Mutations This compound Monotherapy [3] Objective responses observed in NSCLC and endometrial cancer. No responses in colorectal cancer.
This compound + Mirdametinib [2] Responses observed in LGSOC, endometrial cancer, and NSCLC.
NRAS Mutations This compound + Mirdametinib [2] [1] Responses observed, including in a patient with NSCLC [1].

Scientific Rationale and Mechanism of Action

The strategy of combining this compound with mirdametinib is based on the vertical inhibition of the MAPK signaling pathway, a key driver of cell growth and survival in many cancers [2] [1].

  • Mechanism of this compound: this compound is a novel RAF inhibitor designed to target both monomeric and dimeric forms of RAF kinase [1]. This is crucial because:
    • BRAF V600E mutations activate the MAPK pathway primarily through RAF monomers [1].
    • KRAS and NRAS mutations drive signaling by promoting the formation of RAF dimers, which are not effectively blocked by first-generation BRAF inhibitors [4] [1].
  • Mechanism of Mirdametinib: Mirdametinib is an investigational MEK inhibitor that targets MEK1 and MEK2, the key kinases immediately downstream of RAF in the MAPK pathway [1].
  • Rationale for Combination: Using both drugs together shuts down the MAPK pathway at two points, which can help overcome feedback loops that often lead to drug resistance. Preclinical models showed this combination had a synergistic effect [2].

The diagram below illustrates how this combination therapy targets the MAPK pathway.

G RTK Receptor Tyrosine Kinase (RTK) RAS Mutant RAS (KRAS/NRAS) RTK->RAS Signal RAF_monomer RAF Monomer (e.g., BRAF V600E) RAS->RAF_monomer RAF_dimer RAF Dimer RAS->RAF_dimer MEK MEK RAF_monomer->MEK RAF_dimer->MEK ERK ERK MEK->ERK Nucleus Cell Proliferation & Survival ERK->Nucleus This compound This compound (RAF inhibitor) This compound->RAF_monomer Inhibits This compound->RAF_dimer Inhibits Mirdametinib Mirdametinib (MEK inhibitor) Mirdametinib->MEK Inhibits


Key Clinical Trial Overview

The primary source of data for the this compound and mirdametinib combination comes from an ongoing Phase 1b, open-label, dose-escalation, and expansion study (NCT03905148) [2] [1] [5].

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the combination [1].
  • Patient Population: Adults with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations [1].
  • Key Safety Findings: The combination demonstrated a manageable safety profile. The most common any-grade treatment-related adverse events were dermatitis acneiform (42%), fatigue (32%), and diarrhea (27%). The incidence of dose-limiting toxicities was low (9.9%) [2].

Interpretation and Context for Researchers

  • Promising Activity in LGSOC: The high response rate (59%) and durable responses (median treatment duration ~26 months) in LGSOC patients are notable, as treatment options for this cancer are limited [2] [1].
  • Broad Activity Across Mutations: The combination showed activity across different mutation types (KRAS, NRAS, BRAF), supporting its potential as a tumor-agnostic therapy for MAPK-driven cancers [2].
  • Comparison to Other RAF Inhibitors: Brimarafenib (BGB-3245) is another next-generation pan-RAF inhibitor. Preclinical and early clinical data also shows its efficacy, particularly in NRAS-mutant melanoma when combined with mirdametinib [6]. This indicates a growing focus on targeting RAF dimers for RAS-mutant tumors.

References

Lifirafenib pharmacokinetic parameters validation human studies

Author: Smolecule Technical Support Team. Date: February 2026

Lifirafenib Pharmacokinetic Parameters from a Human Study

A 2019 clinical trial developed and validated a sensitive HPLC-MS/MS method to determine this compound concentrations in human plasma and urine from Chinese patients with locally advanced or metastatic solid tumors. The key pharmacokinetic parameters and method validation data are summarized below [1].

Table: Validated HPLC-MS/MS Method & Pharmacokinetic Parameters for this compound [1]

Parameter Details
Biological Matrix Human plasma and urine
Analytical Method High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

| Linear Range | Plasma: 10 - 10,000 ng/mL Urine: 1 - 200 ng/mL | | Precision | Inter-assay and intra-assay precision: < 15% | | Accuracy | Within ±15% | | Sample Processing | Plasma: Protein precipitation Urine: Addition of Tween 80 (to prevent adsorption), then centrifugation | | Key Application | Clinical pharmacokinetic study |

Experimental Protocol for Pharmacokinetic Analysis

The following workflow details the experimental methodology used in the study [1]:

workflow Sample_Collection Sample Collection (Human Plasma & Urine) Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Sub_Plasma Plasma: Protein Precipitation Sample_Prep->Sub_Plasma Sub_Urine Urine: Add Tween 80 & Centrifugation Sample_Prep->Sub_Urine HPLC_MSMS HPLC-MS/MS Analysis Sub_Plasma->HPLC_MSMS Sub_Urine->HPLC_MSMS Sub_Chromatography Chromatography: Phenomenex Luna C18 column Gradient elution HPLC_MSMS->Sub_Chromatography Sub_Detection Mass Detection: ESI positive mode Multiple Reaction Monitoring (MRM) HPLC_MSMS->Sub_Detection Data_Processing Data Processing & Quantification Sub_Chromatography->Data_Processing Sub_Detection->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation Sub_Precision Precision & Accuracy Method_Validation->Sub_Precision Sub_Stability Stability & Carry-over Method_Validation->Sub_Stability

Context and Comparison with Other RAF Inhibitors

This compound is a novel small molecule dual inhibitor that targets both mutant BRAF kinase and the epidermal growth factor receptor (EGFR) [1] [2]. This dual action is designed to overcome a common resistance mechanism seen with first-generation BRAF inhibitors like vemurafenib, which can lead to reactivation of the MAPK signaling pathway through EGFR [2].

While the search results do not contain direct head-to-head pharmacokinetic comparisons with other RAF inhibitors (like sorafenib), the following table summarizes the distinct mechanistic properties of this compound and a next-generation panRAF inhibitor, Brimarafenib, for context.

Table: Comparison of this compound and Brimarafenib Mechanisms

Feature This compound (BGB-283) Brimarafenib (BGB-3245)
Primary Target BRAF kinase (V600E) & EGFR [1] [2] Pan-RAF inhibitor (various BRAF mutations, CRAF) [3]
Key Mechanism Dual kinase inhibition; prevents EGFR feedback reactivation [2] Inhibits RAF dimerization [3]
Combination Therapy Studied with MEK inhibitor Mirdametinib [4] Shows synergy with MEK inhibitor Mirdametinib [3]

References

objective response rate Lifirafenib combination advanced solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Objective Response Rate by Tumor Type

Tumor Type Patient Population Confirmed Objective Response Rate (ORR) Key Mutations in Responders
All Efficacy-Evaluable Patients 62 patients with various solid tumors [1] 22.6% (14 of 62 patients) [2] KRAS, NRAS, BRAF (V600E, fusions) [2] [1]
Low-Grade Serous Ovarian Cancer (LGSOC) 17 patients [1] ~59% (10 of 17 patients) [3] [1] KRAS, NRAS, BRAF [2]
Endometrial Cancer 4 patients [1] 50% (2 of 4 patients) [3] [1] BRAF fusion, KRAS mutation [3] [1]
Non-Small Cell Lung Cancer (NSCLC) 11 patients [1] ~18% (2 of 11 patients) [3] [1] NRAS mutation, BRAF V600E [3] [1]
Colorectal Cancer (CRC) Not fully specified No responses reported in 20 patients with KRAS/NRAS mutations from a prior monotherapy study [4] KRAS/NRAS mutations [4]

Experimental Protocol of the Key Study

The data in the table above comes from an ongoing Phase 1b, open-label, dose-escalation and expansion study (NCT03905148) [1].

  • Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of the combination, and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D) [2] [1].
  • Study Design:
    • Part A (Dose-Escalation): As of January 2023, 71 patients were treated across 9 different dose levels to find the optimal dosing schedule [2] [1].
    • Dosing Regimens: Treatment was administered in 28-day cycles. The study explored various regimens, including continuous once-daily dosing, intermittent dosing (5 days on/2 days off), and lead-in dosing [2].
  • Patient Population: Adults with advanced or refractory solid tumors harboring RAS mutations, RAF mutations, or other MAPK pathway aberrations. Patients had a median of 1 prior line of therapy [2].
  • Key Efficacy Endpoint: Objective Response Rate (ORR), which is the proportion of patients with a confirmed complete or partial response according to standard oncological criteria [2].

Mechanism of Action & Signaling Pathway

The scientific rationale for this combination lies in vertically inhibiting the MAPK signaling pathway, a key driver of cell growth and survival in many cancers [1]. The following diagram illustrates how lifirafenib and mirdametinib work together to block this pathway.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS (e.g., KRAS, NRAS) RTK->RAS Activates RAF RAF Dimer RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->RAF Negative Feedback NFR Nuclear Transcription Factors & Cell Proliferation ERK->NFR Promotes This compound This compound (RAF inhibitor) This compound->RAF Inhibits Mirdametinib Mirdametinib (MEK inhibitor) Mirdametinib->MEK Inhibits

Diagram Explanation: In many cancers, mutations (e.g., in RAS or BRAF) lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation [5]. This pathway normally involves a signaling cascade from RAS to RAF, to MEK, and finally to ERK. This compound inhibits RAF, particularly targeting RAF dimers that are crucial in RAS-mutant cancers, while Mirdametinib inhibits MEK downstream [2] [6]. This "vertical inhibition" strategy helps overcome resistance mechanisms like pathway reactivation that can occur with single-agent therapy [7] [6].


Key Context for Researchers

  • Safety Profile: The combination showed a manageable safety profile. The most common any-grade treatment-related adverse events were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%). The incidence of grade ≥3 adverse events leading to treatment discontinuation was low (5.6%) [2].
  • Overcoming Resistance: This approach is designed to address limitations of first-generation BRAF inhibitors, which are ineffective in tumors with non-V600E BRAF mutations or KRAS/NRAS mutations, partly due to feedback loops and RAF dimer-mediated pathway reactivation [4] [7] [6].
  • Future Development: Based on these results, the study has advanced to a dose-expansion phase (as of H2 2023), which will take a tumor-agnostic approach in a biomarker-selected population [2] [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

478.12527490 g/mol

Monoisotopic Mass

478.12527490 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8762XZS5ZF

Wikipedia

Beigene-283

Dates

Last modified: 07-15-2023
[1] Tang Z, et al. Mol Cancer Ther. 2015, 14(10):2187-97.

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